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  • Product: 2,6-Dimethyl-1H-indole-3-carboxylic acid
  • CAS: 1227267-27-7

Core Science & Biosynthesis

Foundational

2,6-Dimethyl-1H-indole-3-carboxylic acid chemical properties

Chemical Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive analysis of 2,6-Dimethyl-1H-indole-3-carboxylic acid , a functionalized indole derivative critical in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2,6-Dimethyl-1H-indole-3-carboxylic acid , a functionalized indole derivative critical in pharmaceutical medicinal chemistry and agrochemical research. We examine its physicochemical profile, validated synthetic pathways, and specific reactivity patterns—most notably its susceptibility to thermal decarboxylation. This document is designed for researchers requiring actionable protocols and mechanistic insights for utilizing this scaffold in drug discovery (e.g., Angiotensin II antagonists) and plant hormone modulation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

2,6-Dimethyl-1H-indole-3-carboxylic acid is an amphoteric heteroaromatic compound. Its stability is governed by the electron-rich indole nucleus, which facilitates electrophilic substitution but also predisposes the C3-carboxyl group to decarboxylation under thermal or acidic stress.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 1227267-27-7 (Acid) / 1082470-14-1 (Methyl Ester)
IUPAC Name 2,6-Dimethyl-1H-indole-3-carboxylic acid
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point ~200–205 °C (Decomposes/Decarboxylates)
pKa (Predicted) COOH: ~4.5
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in hexanes
Storage -20°C, hygroscopic, protect from light and moisture

Synthesis & Manufacturing Protocols

The most robust synthetic route for 3-carboxylated indoles, particularly when the 2-position is blocked by an alkyl group, is the Trichloroacetylation-Hydrolysis method. This pathway avoids the harsh oxidants required by the Vilsmeier-Haack-Oxidation route and offers higher yields than direct lithiation due to the acidic N-H proton.

Protocol: Trichloroacetylation-Hydrolysis Route

Precursor: 2,6-Dimethylindole (CAS 875-37-6)

Step 1: Acylation (Formation of 3-Trichloroacetyl Intermediate)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Dissolve 2,6-Dimethylindole (10.0 mmol) in anhydrous 1,4-dioxane or diethyl ether (50 mL).

  • Addition: Cool the solution to 0°C. Dropwise add trichloroacetyl chloride (12.0 mmol) over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the hydrochloride salt or the trichloroacetyl derivative) typically forms.

  • Workup: Quench with ice water. Filter the solid precipitate, wash with cold water and hexanes to remove unreacted starting material. Dry in vacuo.[1]

Step 2: Haloform-Type Hydrolysis
  • Hydrolysis: Suspend the crude 3-trichloroacetyl-2,6-dimethylindole in a solution of KOH (4N, aq) and MeOH (1:1 ratio).

  • Heating: Heat the mixture to 60–70°C for 4 hours. Note: Do not exceed 80°C to prevent premature decarboxylation.

  • Isolation: Cool to room temperature. Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.

  • Acidification: Carefully acidify the aqueous layer with 2N HCl to pH 3–4 while cooling in an ice bath. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from ethanol/water or acetic acid.

Synthesis Start 2,6-Dimethylindole (Precursor) Inter Intermediate: 3-Trichloroacetyl-2,6-dimethylindole Start->Inter Acylation (0°C -> RT) Reagent1 Trichloroacetyl Chloride (Cl3CCOCl) Reagent1->Inter Product Product: 2,6-Dimethyl-1H-indole-3-carboxylic acid Inter->Product Haloform Hydrolysis (60-70°C) Reagent2 KOH / MeOH (Hydrolysis) Reagent2->Product

Caption: Synthesis via Trichloroacetylation-Hydrolysis. This 2-step sequence leverages the electron-rich C3 position for acylation followed by base-mediated cleavage of the trichloromethyl group.

Chemical Reactivity: The Decarboxylation Challenge

The defining characteristic of indole-3-carboxylic acids is their tendency to lose CO₂. This reaction is acid-catalyzed and thermally driven. Understanding this mechanism is vital for handling the compound during derivatization (e.g., amide coupling).

Mechanism: A-SE2 Decarboxylation

The reaction proceeds via protonation at the C3 position (ipso-substitution), breaking aromaticity to form a zwitterionic or cationic intermediate. The carboxyl group then leaves as CO₂, restoring the aromatic indole system.

Critical Handling Note: Avoid heating >100°C in acidic media. For amide coupling, use mild activation (EDC/HOBt or HATU) at room temperature rather than acid chloride formation with thionyl chloride/heat.

Decarboxylation Substrate Indole-3-COOH (Ground State) Intermediate Cationic Intermediate (sp3 at C3) Substrate->Intermediate + H+ Protonation C3-Protonation (Rate Limiting) Protonation->Intermediate Product 2,6-Dimethylindole (Decarboxylated) Intermediate->Product - CO2 Transition Loss of CO2 (Re-aromatization) Transition->Product

Caption: Acid-Catalyzed Decarboxylation Mechanism. Protonation at C3 disrupts aromaticity, facilitating the irreversible loss of carbon dioxide.

Biological Applications & Therapeutic Potential[2][6][9]

Angiotensin II Receptor Antagonism

Derivatives of indole-3-carboxylic acids have demonstrated high nanomolar affinity for the AT1 receptor . The 2,6-dimethyl substitution pattern provides steric bulk that may enhance hydrophobic interactions within the receptor pocket, mimicking the biphenyl moiety of sartans (e.g., Losartan).

  • Key Insight: The 3-COOH group often serves as a bioisostere for the tetrazole ring found in commercial sartans.

Auxin Transport Inhibition

In plant physiology, indole-3-carboxylic acid derivatives act as antagonists to the TIR1 auxin receptor . The 2,6-dimethyl analog interferes with polar auxin transport, making it a valuable tool compound for studying plant growth regulation and herbicide development.

Analytical Characterization

To validate the synthesis, the following spectroscopic signals are diagnostic.

1H NMR (DMSO-d6, 400 MHz)
  • δ 11.5–12.0 ppm (s, 1H): Indole N-H (Broad, exchangeable).

  • δ 12.0–12.5 ppm (bs, 1H): Carboxylic acid O-H (Very broad, often invisible).

  • δ 7.8–8.0 ppm (d/s, 1H): C4-H. Significantly deshielded by the adjacent C3-carbonyl group (anisotropy effect).

  • δ 7.1–7.3 ppm (s, 1H): C7-H.

  • δ 6.8–7.0 ppm (d, 1H): C5-H.

  • δ 2.6–2.7 ppm (s, 3H): C2-CH₃. Deshielded compared to precursor due to the electron-withdrawing COOH.[2]

  • δ 2.3–2.4 ppm (s, 3H): C6-CH₃. Typical aromatic methyl shift.[1]

Mass Spectrometry (ESI)[11]
  • Positive Mode (M+H): m/z 190.2

  • Negative Mode (M-H): m/z 188.2 (Preferred for carboxylic acids).

  • Fragmentation: Prominent peak at m/z 144/145 corresponding to [M - CO₂], confirming the labile carboxyl group.

References

  • Synthesis of Indole-3-Carboxylic Acids: Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).

  • Decarboxylation Mechanism: Journal of the Chemical Society, Perkin Transactions 2, 1982, pp. 1217-1222. "Acid catalysed decarboxylation of indole-3-carboxylic acids."

  • Biological Activity (Angiotensin): Bioorganic & Medicinal Chemistry Letters, 2023, 129349. "Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity."

  • Biological Activity (Auxin): Frontiers in Plant Science, 2022. "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives."

  • Precursor Data (2,6-Dimethylindole): BenchChem Technical Support Guide, 2025. "Optimizing V-H Reaction for 2,6-Dimethylindole."

Sources

Exploratory

Chemo-Structural Profiling and Synthetic Utility of 2,6-Dimethyl-1H-indole-3-carboxylic Acid

Executive Summary 2,6-Dimethyl-1H-indole-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, particularly within the antiviral and neuroprotective domains. Unlike the unsubstituted indole-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethyl-1H-indole-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, particularly within the antiviral and neuroprotective domains. Unlike the unsubstituted indole-3-carboxylic acid, the introduction of methyl groups at the C2 and C6 positions significantly alters the lipophilicity (LogP) and steric profile of the molecule, enhancing its binding affinity in hydrophobic pockets of targets such as HIV-1 integrase and NMDA receptors.

This technical guide provides a comprehensive analysis of its physicochemical identity, a robust synthetic workflow addressing critical regioselectivity challenges, and analytical validation parameters required for high-purity applications.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data establishes the core identity of the molecule. Researchers should verify the CAS number specifically for the free acid form, as ester derivatives (methyl/ethyl) are frequently misidentified in commercial catalogs.

PropertyDataNotes
IUPAC Name 2,6-Dimethyl-1H-indole-3-carboxylic acid
Molecular Formula

Molecular Weight 189.21 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).[1][2]
CAS Number 1227267-27-7Note: Methyl ester CAS is 1082470-14-1.[3]
Physical State Off-white to pale brown solidOxidation prone; store under inert atmosphere.
Predicted pKa ~4.8 (COOH), ~16.5 (NH)The C2-methyl group slightly increases the pKa of the acid relative to unsubstituted indole-3-COOH.
SMILES CC1=CC2=C(C=C1)NC(C)=C2C(O)=O

Synthetic Architecture: The Fischer Indole Protocol[4][9]

The most robust route to 2,6-dimethyl-1H-indole-3-carboxylic acid is the Fischer Indole Synthesis , utilizing m-tolylhydrazine and a


-keto ester (ethyl acetoacetate).
Mechanistic Pathway & Regioselectivity

A critical challenge in this synthesis is regiocontrol . The use of m-tolylhydrazine (3-methylphenylhydrazine) creates an ambiguity during the sigmatropic rearrangement, potentially yielding two isomers:

  • 2,6-Dimethyl isomer (Target): Formed via cyclization at the para position relative to the methyl group.

  • 2,4-Dimethyl isomer (Impurity): Formed via cyclization at the ortho position.

Expert Insight: Steric hindrance generally disfavors the formation of the 2,4-isomer, making the 2,6-isomer the major product (typically >80% ratio). However, chromatographic separation or fractional recrystallization of the ester intermediate is mandatory before hydrolysis.

FischerSynthesis Reagents m-Tolylhydrazine + Ethyl Acetoacetate Hydrazone Arylhydrazone Intermediate Reagents->Hydrazone -H2O Cyclization Sigmatropic Rearrangement (Acid Catalyst) Hydrazone->Cyclization Lewis Acid (ZnCl2 or PPA) Isomers Mixture: 2,6-Dimethyl (Major) 2,4-Dimethyl (Minor) Cyclization->Isomers -NH3 Purification Recrystallization (Ethanol) Isomers->Purification Isolate 2,6-ester Hydrolysis Saponification (NaOH/MeOH) Purification->Hydrolysis LiOH or NaOH FinalProduct 2,6-Dimethyl-1H-indole- 3-carboxylic acid Hydrolysis->FinalProduct Acidification (HCl)

Figure 1: Synthetic workflow highlighting the critical purification step required to remove the 2,4-isomer.

Step-by-Step Experimental Protocol

Step 1: Hydrazone Formation & Cyclization

  • Reagents: Combine m-tolylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid or ethanol.

  • Catalysis: If using ethanol, add a Lewis acid catalyst (e.g.,

    
     or Polyphosphoric acid). If using acetic acid, refluxing is often sufficient.
    
  • Reflux: Heat to reflux (80–100°C) for 4–6 hours. Monitor consumption of hydrazine by TLC.

  • Workup: Pour the reaction mixture into ice-cold water. The crude ester precipitates as a solid.

  • Purification (Critical): Recrystallize the crude solid from hot ethanol. The 2,6-dimethyl isomer crystallizes preferentially, while the 2,4-isomer remains in the mother liquor.

Step 2: Saponification to Free Acid

  • Dissolution: Dissolve the purified ethyl 2,6-dimethylindole-3-carboxylate in methanol/THF (1:1).

  • Hydrolysis: Add aqueous NaOH (2M, 3.0 eq) and reflux for 2 hours.

  • Acidification: Cool to 0°C and acidify carefully with 1M HCl to pH 2–3.

  • Isolation: The target acid, 2,6-dimethyl-1H-indole-3-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under vacuum over

    
    .
    

Analytical Validation

To validate the structure and ensure the absence of the 2,4-isomer, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

The symmetry and specific coupling constants are diagnostic.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 11.5 – 11.8Broad Singlet1HIndole NH (exchangeable with

).
COOH 12.0 – 12.5Broad1HCarboxylic acid proton.
C4-H 7.6 – 7.7Doublet (

Hz)
1HOrtho coupling to C5-H.
C7-H 7.1 – 7.2Singlet (or broad s)1HWeak meta coupling; diagnostic for 6-sub.
C5-H 6.9 – 7.0Doublet of Doublets1HCoupling with C4 and C7.
C2-CH3 2.5 – 2.6Singlet3HDeshielded by aromatic ring/COOH proximity.
C6-CH3 2.3 – 2.4Singlet3HTypical aromatic methyl shift.

Differentiation Note: If the 2,4-isomer is present, you will observe a methyl doublet (due to H-coupling) or a shift in the aromatic region corresponding to C5/C6 protons.

Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  190.2 m/z
    
  • Negative Mode (

    
    ):  188.2 m/z (Preferred for carboxylic acids).
    

Medicinal Chemistry Applications

The 2,6-dimethyl-1H-indole-3-carboxylic acid scaffold is not merely an intermediate; it is a bioactive pharmacophore.

Antiviral Activity (HIV-1 Integrase)

Indole-3-carboxylic acids act as metal-chelating inhibitors. The carboxylic acid moiety coordinates with the


 ions in the active site of HIV-1 integrase, preventing viral DNA strand transfer.[4]
  • Role of Methyl Groups: The 2,6-dimethyl substitution pattern fills hydrophobic pockets adjacent to the catalytic core, improving potency (

    
    ) compared to the unsubstituted analog.
    
NMDA Receptor Antagonism

Derivatives of this acid have been explored as antagonists for the N-methyl-D-aspartate (NMDA) receptor.[5] The rigid indole core mimics the glycine co-agonist, while the carboxylic acid interacts with the polar regions of the receptor binding site.

BioActivity Scaffold 2,6-Dimethyl-1H-indole- 3-carboxylic acid Target1 HIV-1 Integrase Scaffold->Target1 Inhibition Target2 NMDA Receptor Scaffold->Target2 Antagonism Mechanism1 Chelation of Mg2+ in active site Target1->Mechanism1 Mechanism2 Glycine site antagonism Target2->Mechanism2

Figure 2: Pharmacological utility of the scaffold in antiviral and neuroprotective pathways.

References

  • Chemical Identity: 2,6-Dimethyl-1H-indole-3-carboxylic acid. CAS Common Chemistry. CAS Registry Number: 1227267-27-7.[1][2]

  • Synthetic Methodology: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on regioselectivity mechanisms).
  • Regioselectivity in Indoles: Zhao, D., et al. (1991).[6] "Regioselective Fischer Indole Route to 3-Unsubstituted Indoles." Journal of Organic Chemistry, 56(9), 3001-3006.[6] Link

  • Antiviral Applications: Liao, C., et al. (2010). "Discovery of Novel HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry. (Contextualizing indole-carboxylic acids as INSTIs).
  • Analytical Data: Methyl indole-3-carboxylate 1H NMR Spectrum. ChemicalBook. (Reference for shift comparison of the core scaffold). Link

Sources

Foundational

13C NMR Analysis of Substituted Indole-3-Carboxylic Acids: A Technical Guide

Executive Summary The indole-3-carboxylic acid scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for auxin analogs, NSAIDs (e.g., Indomethacin derivatives), and serotonin receptor modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-3-carboxylic acid scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for auxin analogs, NSAIDs (e.g., Indomethacin derivatives), and serotonin receptor modulators. However, the structural characterization of this scaffold via Carbon-13 Nuclear Magnetic Resonance (


C NMR) presents distinct challenges: low sensitivity of quaternary carbons, solvent-dependent chemical shifts, and complex tautomeric equilibria.

This guide provides a rigorous, self-validating framework for the acquisition, assignment, and interpretation of


C NMR data for substituted indole-3-carboxylic acids. It moves beyond basic spectral listing to explain the electronic causality governing chemical shifts and offers a standardized protocol for unambiguous assignment.

Part 1: Structural Dynamics & Chemical Shift Theory

The Electronic Push-Pull System

To interpret the NMR spectrum, one must understand the electronic environment. The indole-3-carboxylic acid system is defined by a "push-pull" mechanism:

  • The Push: The pyrrole nitrogen lone pair (

    
    ) donates electron density into the ring, heavily shielding 
    
    
    
    (beta-position).
  • The Pull: The carboxylic acid at

    
     is a strong electron-withdrawing group (EWG), which would typically deshield the ipso carbon.
    

The Net Result: Despite the EWG nature of the carboxylic acid, the resonance donation from


 dominates. Consequently, 

remains significantly shielded (upfield)
relative to

, a counter-intuitive feature for those accustomed to benzene derivatives.
Solvent Effects & Tautomerism

Indole-3-carboxylic acids are often insoluble in non-polar solvents like


.
  • Recommended Solvent: DMSO-

    
     is the gold standard. It disrupts intermolecular hydrogen dimers of the carboxylic acid, sharpening the carbonyl signal.
    
  • Shift Perturbation: Switching from

    
     to DMSO-
    
    
    
    typically causes a 1–3 ppm downfield shift in the carbonyl carbon (
    
    
    ) due to strong hydrogen bonding between the solvent sulfoxide and the acid proton.

Part 2: Experimental Protocol (Self-Validating)

Standard


C parameters often fail to resolve the quaternary carbons (

,

,

,

) due to long spin-lattice relaxation times (

). Use this optimized protocol for quantitative accuracy.
Sample Preparation[1]
  • Mass: 20–30 mg of analyte.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Additive (Optional but Recommended): 1-2 mg Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Why? It acts as a paramagnetic relaxation agent, shortening

      
       for quaternary carbons without shifting peaks, ensuring the 
      
      
      
      and
      
      
      signals are visible and integrable.
Acquisition Parameters (500 MHz Instrument)
ParameterValueRationale
Pulse Angle

Prevents saturation of quaternary nuclei.
Relaxation Delay (

)
3.0 – 5.0 sEssential for quaternary carbons (

,

) to relax.
Scans (NS) 1024 – 2048Required for S/N > 50:1 on quaternary peaks.
Temperature 298 KConstant temp prevents chemical shift drift of labile protons.
Spectral Width -10 to 220 ppmEnsures capture of downfield Carbonyls and upfield Methyls.

Part 3: Assignment Logic & Visualization

The Assignment Workflow

Blindly assigning peaks leads to errors, particularly between bridgehead carbons (


). Follow this logic flow:

AssignmentWorkflow cluster_legend Key Logic Check Start Start: 1H NMR Integration HSQC HSQC: Assign Protonated Carbons (C2, C4, C5, C6, C7) Start->HSQC Identify C-H pairs HMBC_COOH HMBC: Locate COOH (~166 ppm) HSQC->HMBC_COOH Look for >160 ppm HMBC_C3 HMBC: Identify C3 (Correlates to H2 + COOH) HMBC_COOH->HMBC_C3 2-bond coupling HMBC_Bridge HMBC: Differentiate C3a vs C7a HMBC_C3->HMBC_Bridge H4 -> C3a (3-bond) H2 -> C3a & C7a Final Final Assignment HMBC_Bridge->Final Check C7a is usually downfield of C3a due to N-attachment

Figure 1: Step-by-step logic flow for unambiguous assignment of the indole-3-carboxylic acid skeleton.

HMBC Correlations (The "Fingerprint")

To validate your assignment, check for these specific Heteronuclear Multiple Bond Correlations (HMBC):

  • H-2 Proton: Shows strong 3-bond coupling to

    
      and 
    
    
    
    , and 2-bond coupling to
    
    
    .
  • H-4 Proton: Shows distinct 3-bond coupling to

    
     . This is the only reliable way to distinguish 
    
    
    
    from
    
    
    if shifts are ambiguous.

Part 4: Data Interpretation & Substituent Effects[2][3]

Characteristic Chemical Shifts (DMSO- )

The following table establishes the baseline shifts for Indole-3-Carboxylic Acid and demonstrates the Substituted Chemical Shift (SCS) effects of common functional groups at the 5-position.

Carbon PositionBase Shift (

, ppm)
Effect of 5-OMe (EDG)Effect of 5-F (EWG)Effect of 5-NO

(Strong EWG)
C-2 (CH)132.5Minimal change+1.5 (Deshield)+3.0 (Deshield)
C-3 (C

)
107.8-0.5-0.5+1.0
C-3a (C

)
127.1+0.5+1.0+1.5
C-4 (CH)121.5-20.0 (Shielded

)
-12.0 (

)
+4.0
C-5 (C

)
122.0+32.0 (Ipso Deshield)+35.0 (

)
+20.0
C-6 (CH)120.5-9.0 (Ortho Shield)-10.0 (

)
+4.5
C-7 (CH)112.5-0.5+1.0+2.0
C-7a (C

)
136.8-5.0-2.0+4.0
COOH 166.2Minimal changeMinimal change-1.0

Note:


 The 5-OMe group causes a massive upfield shift on C-4 due to ortho-shielding resonance effects.
Visualizing Electronic Effects

The substituent at position 5 communicates with the reaction center (C3) through the conjugated system.

ElectronicEffects cluster_EDG Effect of EDG (e.g., 5-OMe) Subst Substituent (Pos 5) Ring Benzene Ring (Electron Reservoir) Subst->Ring Inductive/Mesomeric Effect N1 Indole Nitrogen (Lone Pair Donor) Ring->N1 Modulates Basicity C3 C3 Carbon (Nucleophilic Center) N1->C3 Resonance Donation (Shielding) COOH COOH Group (Electron Sink) C3->COOH Conjugation EDG_Note Increases e- density @ C3 Upfield Shift

Figure 2: Electronic communication pathway affecting C3 chemical shifts.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for SCS rules).

  • Morales-Ríos, M. S., & Joseph-Nathan, P. (1987).[1] "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry, 25(5). (Seminal work on indole assignments).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Source for HMBC/HSQC parameter optimization).

Sources

Exploratory

Mass Spectrometry of 2,6-Dimethyl-1H-indole-3-carboxylic acid

Executive Summary This guide provides a comprehensive technical analysis of the mass spectrometric behavior of 2,6-Dimethyl-1H-indole-3-carboxylic acid (C₁₁H₁₁NO₂; MW 189.21). Designed for drug discovery researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of 2,6-Dimethyl-1H-indole-3-carboxylic acid (C₁₁H₁₁NO₂; MW 189.21). Designed for drug discovery researchers and analytical chemists, this document moves beyond standard spectral libraries to explain the mechanistic causality of ionization and fragmentation.

The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often serving as a precursor for antivirals and anionic pharmacophores. However, its amphoteric nature (acidic -COOH, weakly acidic -NH) presents specific challenges in ionization efficiency and chromatographic peak shape. This guide establishes the Negative Ion Mode ESI (ESI-) as the gold standard for quantification, while detailing GC-MS protocols requiring mandatory derivatization.

Molecular Architecture & Ionization Physics

To optimize detection, one must first understand the proton affinity and stability of the analyte in the gas phase.

Structural Determinants

The molecule consists of an indole core substituted with methyl groups at the 2 and 6 positions and a carboxylic acid at the 3 position.

  • 3-Carboxylic Acid (pKa ~4.2): The primary site of deprotonation. This moiety dictates the preference for Negative Ion Mode (ESI-).

  • Indole N-H (pKa ~16.7): A very weak acid. While it can be deprotonated using strong bases, in standard LC-MS mobile phases, it remains neutral unless high pH (>10) is used, which risks silica dissolution in LC columns.

  • 2,6-Dimethyl Substitution: The methyl groups exert a positive inductive effect (+I), slightly destabilizing the negative charge on the carboxylate compared to the unsubstituted analog. However, sterically, the 2-methyl group prevents certain oxidative cyclizations, simplifying the fragmentation spectrum.

Ionization Mode Selection
ModeSuitabilityMechanismVerdict
ESI (-) High Deprotonation of -COOH to form [M-H]⁻ (m/z 188).Preferred. High sensitivity; reduced background noise.
ESI (+) LowProtonation of the indole ring or carbonyl oxygen.Avoid. Poor ionization efficiency due to electron-withdrawing -COOH group reducing basicity.
EI (GC) MediumElectron Impact (70 eV).Requires Derivatization. Thermal instability of the free acid leads to poor peak shape.

Fragmentation Mechanics (LC-MS/MS)

In ESI negative mode, the fragmentation is dominated by the stability of the leaving groups. The pathway is highly predictable and serves as a self-validating confirmation of the structure.

The Decarboxylation Pathway (Primary Transition)

The precursor ion [M-H]⁻ at m/z 188 undergoes a characteristic neutral loss of carbon dioxide (CO₂, 44 Da).

  • Precursor: m/z 188

  • Product: m/z 144 (2,6-dimethylindole anion)

  • Mechanism: The negative charge on the carboxylate oxygen attacks the C3 position, facilitating the expulsion of CO₂. The resulting anion is stabilized by resonance within the indole ring.

Secondary Fragmentation (Indole Core)

The resulting m/z 144 ion (2,6-dimethylindole anion) requires higher collision energy (CE) to fragment further.

  • Loss of Methyl Radical (·CH₃): m/z 144

    
     m/z 129. (Note: Radical losses are rarer in ESI but observed in highly conjugated systems under high energy).
    
  • Ring Opening/HCN Loss: m/z 144

    
     m/z 117 (Loss of HCN from the pyrrole ring).
    
Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.

Fragmentation Parent [M-H]⁻ m/z 188 (Parent Ion) Inter1 [M-H-CO₂]⁻ m/z 144 (Base Peak) 2,6-Dimethylindole anion Parent->Inter1 - CO₂ (44 Da) Collision Energy: ~15-20 eV Frag1 m/z 129 [Loss of •CH₃] Inter1->Frag1 High CE Frag2 m/z 117 [Loss of HCN] Inter1->Frag2 Ring Cleavage

Figure 1: ESI(-) Fragmentation pathway. The decarboxylation to m/z 144 is the definitive quantitative transition.

Experimental Protocols

LC-MS/MS Method (Recommended)

This protocol utilizes a volatile buffer to maintain a pH slightly above the pKa of the acid, ensuring ionization while preventing ion suppression.

Reagents:

  • LC-MS Grade Acetonitrile (ACN) and Water.

  • Ammonium Acetate (NH₄OAc).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spec Parameters (Source: ESI-):

  • Capillary Voltage: -2.5 kV (Negative mode requires lower voltage to prevent discharge).

  • Desolvation Temp: 350°C.

  • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation).

Why Ammonium Acetate? Using pure water/formic acid (standard for positive mode) suppresses the ionization of the carboxylic acid in negative mode. Ammonium acetate provides a buffered environment (pH ~6.7) where the carboxylic acid (pKa ~4.2) is >99% deprotonated ([R-COO]⁻), maximizing sensitivity.

GC-MS Method (Alternative)

Direct injection of the free acid leads to peak tailing and thermal degradation (decarboxylation in the injector port). Derivatization is mandatory .

Derivatization Protocol (Silylation):

  • Dry: Evaporate 50 µL of sample extract to complete dryness under Nitrogen.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL of anhydrous Pyridine (catalyst and proton scavenger).

  • Incubate: 60°C for 30 minutes.

  • Inject: 1 µL Splitless.

Resulting Derivative:

  • Target: Trimethylsilyl ester of 2,6-dimethylindole-3-carboxylic acid.

  • MW Shift: 189 + 72 (TMS group) - 1 (H) = 260 Da .

  • Fragment: Look for m/z 73 (TMS+) and m/z 245 (M-15, loss of methyl from TMS).

Data Interpretation & Troubleshooting

Distinguishing Isomers

The 2,6-dimethyl isomer must be distinguished from the 2,5-dimethyl or 5,6-dimethyl isomers.

  • Retention Time: The 2,6-substitution pattern creates a specific hydrophobic footprint. The 2-methyl group creates steric hindrance near the polar head, often reducing retention time on C18 compared to 5,6-dimethyl isomers which have a more accessible polar region.

  • Fragment Ratio: While all isomers lose CO₂, the energy required to break the indole ring (m/z 144 fragmentation) varies based on the methyl positions. The 2,6-isomer is particularly stable due to the protection of the reactive 2-position.

Common Artifacts
ObservationCauseSolution
Signal at m/z 144 in Q1 scan In-source decarboxylation.Reduce Cone Voltage/Declustering Potential.
[M+Na-2H]⁻ Adducts Sodium contamination in solvents.Use LC-MS grade solvents; switch to Ammonium Acetate.
Poor Peak Shape (LC) pH < pKa of analyte.Ensure Mobile Phase A pH > 4.5.

References

  • NIST Mass Spectrometry Data Center. Indole-3-carboxylic acid Mass Spectrum.[1] National Institute of Standards and Technology.

  • Sánchez-Rabaneda, F., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.[2][3] Rapid Communications in Mass Spectrometry.[2][3][4]

  • Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (GC). Technical Bulletin.

  • PubChem. Indole-3-carboxylic acid Compound Summary. National Library of Medicine.

Sources

Foundational

Architecting the Indole-3-Carboxylate Scaffold: A Technical Guide

Topic: Discovery and synthesis of novel indole-3-carboxylic acid analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Rationale: The C3-Carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and synthesis of novel indole-3-carboxylic acid analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Rationale: The C3-Carboxylate Privilege

The indole-3-carboxylic acid (I3CA) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in auxin signaling (phytohormones) and, more recently, as a versatile template for human therapeutics.

Unlike the electron-rich indole ring which is prone to oxidative metabolism, the introduction of a C3-carboxylate moiety stabilizes the system while providing a robust hydrogen-bond donor/acceptor motif. This functionality is pivotal for high-affinity binding in:

  • AT1 Receptor Antagonism: Bioisosteric replacement of tetrazoles in sartans (antihypertensives).

  • Bcl-2/Mcl-1 Inhibition: Disruption of protein-protein interactions in apoptotic pathways.

  • IDO1 Inhibition: Modulation of tryptophan metabolism in cancer immunotherapy.

Technical Insight: The C3 position is the most nucleophilic site on the indole ring (enamine-like character). While this facilitates electrophilic substitution, it also necessitates careful regiocontrol to prevent N1-alkylation or C2-functionalization during synthesis.

Synthetic Architectures: Comparative Methodologies

We distinguish between two primary synthetic philosophies: the robust, multi-step Classical Sequence and the atom-economic Direct Carboxylation .

Workflow A: The Classical Sequence (Vilsmeier-Haack + Oxidation)
  • Mechanism: Electrophilic aromatic substitution followed by chlorite oxidation.

  • Pros: Extreme functional group tolerance; scalable; avoids high-pressure gases.

  • Cons: Poor atom economy; generates stoichiometric phosphorus waste.

  • Best For: Late-stage functionalization of complex analogs containing sensitive halides or chiral centers.

Workflow B: Direct C-H Carboxylation (Base-Mediated)
  • Mechanism: Reversible deprotonation of C3-H followed by nucleophilic attack on CO2.

  • Pros: Single step; Green Chemistry (uses CO2); Transition-metal free.

  • Cons: Requires high pressure (autoclave); limited tolerance for base-sensitive groups.

  • Best For: Early-stage scaffold generation and bulk synthesis of simple analogs.

Visualization: Synthetic Logic Flow

SyntheticPathways Indole Starting Material: Substituted Indole VH_Reagent Vilsmeier-Haack (POCl3 / DMF) Indole->VH_Reagent Electrophilic Subst. CO2_Route Direct Carboxylation (Cs2CO3 / CO2 / 125°C) Indole->CO2_Route C-H Activation Aldehyde Intermediate: Indole-3-Carboxaldehyde VH_Reagent->Aldehyde Hydrolysis Pinnick Pinnick Oxidation (NaClO2 / NaH2PO4) Aldehyde->Pinnick Radical Scavenging Target_Acid Target: Indole-3-Carboxylic Acid Pinnick->Target_Acid High Yield CO2_Route->Target_Acid One-Pot

Figure 1: Comparison of the stepwise Classical Route (Blue/Yellow) vs. the Direct CO2 Route (Red).

Protocol Deep Dive: The Validated Classical Route

For the discovery of novel analogs, reliability is paramount. The following protocol utilizes the Pinnick Oxidation , which avoids the over-oxidation issues common with KMnO4 or Silver Oxide, preserving other sensitive functionalities (e.g., double bonds, sulfur atoms) on the analog.

Step 1: C3-Formylation (Vilsmeier-Haack)

Objective: Install the aldehyde handle at C3.

  • Reagent Setup: In a flame-dried round-bottom flask under Argon, charge anhydrous DMF (3.0 equiv).

  • Activation: Cool to 0°C. Add POCl3 (1.1 equiv) dropwise. Caution: Exothermic. Stir for 30 min to generate the chloroiminium ion (Vilsmeier reagent).

  • Addition: Dissolve the indole substrate (1.0 equiv) in minimal DMF and add dropwise to the reagent.

  • Reaction: Warm to RT (or 60°C for electron-deficient indoles) and stir for 2-4 hours. Monitor by TLC (Indole disappears; new polar spot appears).

  • Hydrolysis: Pour mixture onto ice-water containing NaOAc (to buffer). Adjust pH to ~9 with 2M NaOH.

  • Isolation: The aldehyde often precipitates. Filter or extract with EtOAc.

Step 2: Aldehyde-to-Acid Conversion (Pinnick Oxidation)

Objective: Mild oxidation of the aldehyde to the carboxylic acid.[1]

  • Solvent System: Dissolve Indole-3-carboxaldehyde (1.0 equiv) in t-BuOH/H2O (3:1 ratio).

  • Scavenger: Add 2-methyl-2-butene (5.0 equiv). Critical: This scavenges hypochlorite byproducts that would otherwise chlorinate the indole ring.

  • Oxidant Preparation: Dissolve NaClO2 (Sodium Chlorite, 1.5 equiv) and NaH2PO4 (1.1 equiv) in water.

  • Execution: Add the oxidant solution dropwise to the reaction mixture at RT. The solution often turns yellow.

  • Workup: After 2-4 hours, acidify to pH 3 with 1M HCl. Extract with EtOAc.

  • Purification: The crude product is often pure enough. Recrystallize from EtOH/Water if necessary.

Data Summary: Expected Yields

Substituent (R)Vilsmeier Yield (%)Pinnick Yield (%)Overall Efficiency
5-H (Unsubst.) 92%95%High
5-OMe (Donating) 88%91%High
5-Br (Halogen) 85%94%High
5-NO2 (Withdrawing) 65%88%Moderate

Characterization & Validation

To validate the synthesis of a novel analog, specific spectral signatures must be confirmed.

1H NMR Diagnostics (DMSO-d6)
  • The Aldehyde (Intermediate): Look for a sharp singlet at δ 9.9 - 10.1 ppm .

  • The Acid (Product):

    • Disappearance of the aldehyde peak.

    • Appearance of a broad singlet at δ 12.0 - 12.5 ppm (COOH).

    • C2-H Proton: This proton (adjacent to the nitrogen) typically shifts downfield (δ 8.0 - 8.3 ppm) due to the electron-withdrawing effect of the carboxyl group.

IR Spectroscopy[2]
  • Carbonyl Stretch: Strong band at 1650-1690 cm⁻¹ . Note that indole-3-carboxylic acids often exist as dimers, which can broaden this band or shift it to lower frequencies compared to aliphatic acids.

Advanced Optimization: SAR Logic

When designing analogs, utilize the following Structure-Activity Relationship (SAR) logic to tune physicochemical properties without breaking the core synthesis.

SAR_Logic Core Indole-3-Carboxylic Acid (Core Scaffold) N1 N1 Position: Solubility & Metabolism Core->N1 C5 C5 Position: Electronic Tuning Core->C5 C2 C2 Position: Steric Gatekeeper Core->C2 Mod_N1 Alkyl/Benzyl groups (Use NaH/RX before Step 1) N1->Mod_N1 Mod_C5 Halogens (F, Cl, Br) (Start with subst. indole) C5->Mod_C5 Mod_C2 Methyl/Phenyl (Blocks metabolism) C2->Mod_C2

Figure 2: SAR modification zones. N1 modifications modulate lipophilicity (LogP), while C5 substitutions affect the pKa of the carboxylic acid.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Jones, G. et al. "The Vilsmeier-Haack Reaction."[2] Organic Reactions.[1][3][4]

    • Source:

  • Pinnick Oxidation Protocol

    • Pinnick, H. W. et al.[1] "Oxidation of α,β-unsaturated aldehydes."[1] Tetrahedron.

    • Source:

  • Direct Carboxylation (Green Chemistry)

    • Kondo, Y. et al.[3][5] "Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide." Organic Letters.

    • Source: [3]

  • Biological Application (Antihypertensive)

    • Volov, A. et al. "Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity." Bioorganic & Medicinal Chemistry Letters.
    • Source:

  • Biological Application (Bcl-2 Inhibitors)

    • Zhang, Y. et al.[6] "Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors." Bioorganic & Medicinal Chemistry.

    • Source: [7]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,6-Dimethyl-1H-indole-3-carboxylic acid

Application Note: High-Purity Synthesis of 2,6-Dimethyl-1H-indole-3-carboxylic Acid Executive Summary 2,6-Dimethyl-1H-indole-3-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for ant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2,6-Dimethyl-1H-indole-3-carboxylic Acid

Executive Summary

2,6-Dimethyl-1H-indole-3-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for antiviral agents (e.g., Umifenovir analogs) and kinase inhibitors. Its synthesis presents a classic but non-trivial challenge: regioselectivity .

The standard Fischer Indole Synthesis using 3-methylphenylhydrazine yields two isomers: the target 6-methyl indole (major) and the 4-methyl indole (minor). This guide provides a field-proven protocol to maximize the yield of the 6-methyl isomer and efficiently separate it from the byproduct, ensuring a purity suitable for pharmaceutical applications (>98%).

Retrosynthetic Analysis & Strategy

The most robust route utilizes the Fischer Indole Synthesis . We disconnect the indole core at the N1-C2 and C3-C3a bonds, tracing back to 3-methylphenylhydrazine and ethyl acetoacetate .

Strategic Choice:

  • Route: Fischer Synthesis via Lewis Acid Catalysis (ZnCl₂).[1][2][3]

  • Rationale: While Brønsted acids (H₂SO₄) are cheaper, Zinc Chloride (ZnCl₂) often provides better regiocontrol and cleaner reaction profiles for electron-rich hydrazines, minimizing polymerization (tar formation).

  • Intermediate: The reaction yields the ethyl ester first. A subsequent saponification step is required to generate the free acid.

Retrosynthesis Target 2,6-Dimethyl-1H-indole- 3-carboxylic acid Ester Ethyl 2,6-dimethylindole- 3-carboxylate Target->Ester Hydrolysis (NaOH/EtOH) Hydrazone Hydrazone Intermediate Ester->Hydrazone Fischer Cyclization (ZnCl₂) Precursors 3-Methylphenylhydrazine HCl + Ethyl Acetoacetate Hydrazone->Precursors Condensation

Figure 1: Retrosynthetic pathway highlighting the ester intermediate.[3][4]

Experimental Protocols

Phase 1: Synthesis of Ethyl 2,6-dimethyl-1H-indole-3-carboxylate

Objective: Construct the indole core while maximizing the 6-methyl/4-methyl ratio.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.Quantity (Scale)Role
3-Methylphenylhydrazine HCl158.631.015.8 g (100 mmol)Precursor
Ethyl Acetoacetate130.141.114.3 g (110 mmol)Precursor
Zinc Chloride (ZnCl₂)136.302.534.0 gLewis Acid Catalyst
Ethanol (Absolute)46.07Solvent150 mLSolvent

Step-by-Step Protocol:

  • Hydrazone Formation:

    • In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 3-methylphenylhydrazine hydrochloride (15.8 g) in Ethanol (100 mL).

    • Add Ethyl Acetoacetate (14.3 g) dropwise over 10 minutes.

    • Stir at room temperature for 1 hour. Checkpoint: The solution should darken slightly; TLC (Hexane:EtOAc 3:1) will show the disappearance of hydrazine.

  • Cyclization (The Fischer Step):

    • Expert Insight: Moisture kills this reaction. Ensure ZnCl₂ is anhydrous.

    • Add ZnCl₂ (34.0 g) to the reaction mixture.

    • Equip the flask with a reflux condenser and a drying tube (CaCl₂).

    • Heat to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: Monitor the appearance of a fluorescent spot on TLC (characteristic of indoles).

  • Workup & Regio-Purification:

    • Cool the mixture to room temperature.

    • Pour the dark reaction mixture into ice-cold dilute HCl (0.1 N, 400 mL) with vigorous stirring. This breaks the Zn-complex and precipitates the crude indole.

    • Filter the brown solid and wash with water (3 x 50 mL).

    • Critical Separation Step: The crude solid contains both 6-methyl (major) and 4-methyl (minor) isomers.

      • Dissolve the crude solid in hot Ethanol (minimum volume).

      • Allow to cool slowly to room temperature, then to 4°C.

      • The 6-methyl isomer crystallizes preferentially. Filter the crystals.

      • Yield: Expect ~60-70% yield of the ester.

Phase 2: Hydrolysis to 2,6-Dimethyl-1H-indole-3-carboxylic acid

Objective: Saponify the ester without decarboxylation.

Reagents:

ReagentEquiv.[5]Role
Ethyl 2,6-dimethylindole-3-carboxylate1.0Substrate
Sodium Hydroxide (NaOH)4.0Base
Methanol / Water (1:1)SolventReaction Medium

Step-by-Step Protocol:

  • Saponification:

    • Dissolve the recrystallized ester (from Phase 1) in Methanol (5 mL per gram of ester).

    • Add a solution of NaOH (4 equiv) in minimal water.

    • Reflux the mixture for 4 hours. The solution will become homogeneous.

  • Isolation:

    • Evaporate the Methanol under reduced pressure (Rotavap).

    • Dilute the aqueous residue with water.

    • Acidification: Cool the solution to 0°C. Slowly add conc. HCl dropwise until pH ~2.

    • Observation: The carboxylic acid will precipitate as a thick white/off-white solid.

  • Final Purification:

    • Filter the solid.[6]

    • Recrystallize from Acetic Acid/Water or Ethanol/Water to obtain the pure acid.

    • Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow & Decision Logic

Workflow Start Start: m-Tolylhydrazine + Ethyl Acetoacetate Hydrazone Form Hydrazone (EtOH, RT) Start->Hydrazone Cyclize Add ZnCl₂, Reflux (Fischer Cyclization) Hydrazone->Cyclize Crude Precipitate in dilute HCl Cyclize->Crude Separation Fractional Crystallization (Hot EtOH) Crude->Separation Check Isomer Purity Check (NMR) Separation->Check Recryst Re-crystallize Check->Recryst Mix Hydrolysis Saponification (NaOH/MeOH) Check->Hydrolysis Pure 6-Me Recryst->Check Final Final Product: 2,6-Dimethyl-1H-indole-3-COOH Hydrolysis->Final

Figure 2: Operational workflow emphasizing the critical purification checkpoint.

Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, you must validate the regiochemistry. The position of the methyl group on the benzene ring is the primary variable.

1H NMR Diagnostic Signals (DMSO-d6, 400 MHz):

Feature6-Methyl Isomer (Target) 4-Methyl Isomer (Byproduct)
H-7 Proton Appears as a Singlet (or weak doublet, J~1Hz) at ~7.10 ppm. (No ortho neighbor).Appears as a Doublet (J~8Hz). (Has ortho neighbor H-6).
H-4 Proton Doublet (J~8Hz) at ~7.7 ppm.Part of a multiplet; shifted due to adjacent methyl.
Coupling Distinct ABX or AB system (H4/H5 coupled, H7 isolated).ABC system (H5/H6/H7 all coupled).

Interpretation:

  • If you see a sharp singlet in the aromatic region around 7.0–7.2 ppm, you have successfully isolated the 6-methyl isomer.

  • If you see three distinct doublets/triplets with strong coupling constants (>7Hz), you likely have the 4-methyl isomer or a mixture.

Troubleshooting & Expert Tips

  • "The reaction turned into black tar."

    • Cause: Overheating or acid concentration too high.

    • Fix: Use ZnCl₂ instead of H₂SO₄. Ensure efficient stirring. Do not exceed 85°C.

  • "I cannot separate the isomers."

    • Cause: Rapid cooling traps the minor isomer.

    • Fix: Perform the crystallization very slowly. Alternatively, flash chromatography (Hexane/EtOAc) on the ester stage is much easier than on the acid stage.

  • "Low yield during hydrolysis."

    • Cause: Decarboxylation.[3][6] Indole-3-carboxylic acids are prone to losing CO₂ upon heating in acidic media.

    • Fix: Acidify the saponification mixture cold (0°C) and do not heat the free acid solution above 50°C during drying.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • H. Ishii et al. (1973). "Fischer Indole Synthesis of m-substituted Phenylhydrazines." Chemical & Pharmaceutical Bulletin, 21(7), 1481-1494.

  • Organic Syntheses. (1942). "Indole-2-carboxylic acid, ethyl ester." Org.[7] Synth. 22,[8][9] 53. (Foundational protocol for indole ester workup).

  • Zhao, D. et al. (2014). "Synthesis and antiviral activity of novel indole derivatives." European Journal of Medicinal Chemistry, 80, 267-275. (Application of 2,6-dimethylindole scaffold).

Sources

Application

Fischer indole synthesis for substituted indoles

Application Note: Precision Engineering of Substituted Indoles via Fischer Synthesis Executive Summary The Fischer Indole Synthesis remains the premier method for generating the indole scaffold—a "privileged structure" i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Substituted Indoles via Fischer Synthesis

Executive Summary

The Fischer Indole Synthesis remains the premier method for generating the indole scaffold—a "privileged structure" in medicinal chemistry found in triptans, indomethacin, and reserpine. However, for substituted indoles , the protocol is rarely "mix-and-heat." Success depends on mastering the delicate equilibrium between hydrazone formation and the [3,3]-sigmatropic rearrangement.

This guide moves beyond textbook definitions to provide a robust, scalable framework for synthesizing complex substituted indoles, focusing on regiocontrol in unsymmetrical ketones and catalyst selection logic.

Mechanistic Insight: The "Ene-Hydrazine" Bottleneck

To troubleshoot yields or selectivity, one must understand that the reaction does not proceed directly from the hydrazone. The rate-determining event is often the formation of the ene-hydrazine tautomer.

The Critical Cascade:

  • Protonation: The acid catalyst protonates the imine nitrogen.

  • Tautomerization: Isomerization to the ene-hydrazine (analogous to keto-enol tautomerism).

  • [3,3]-Sigmatropic Shift: The N-N bond breaks while a C-C bond forms.[1] This is irreversible.

  • Aromatization: Loss of ammonia (

    
    ) drives the final formation of the aromatic indole.[2]
    

Diagram 1: Mechanistic Pathway & Critical Intermediates This diagram illustrates the flow from hydrazone to indole, highlighting the [3,3]-shift as the commitment step.

FischerMechanism Substrate Aryl Hydrazine + Ketone Hydrazone Hydrazone Intermediate Substrate->Hydrazone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. (Rate Limiting) SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Heat Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Indole Substituted Indole Diimine->Indole Cyclization Ammonia NH3 (Gas) Diimine->Ammonia

Caption: The conversion of the hydrazone to the ene-hydrazine is often the regioselectivity-determining step.

Strategic Optimization: Catalyst & Regioselectivity

Catalyst Selection Matrix

The choice of acid dictates the reaction temperature and tolerance of functional groups.

Catalyst ClassExamplesBest For...Operational Note
Lewis Acid

,

Standard Protocol. Sensitive substrates; moderate temperatures (90–110°C).

requires dry conditions. Often used in acetic acid or ethanol.
Strong Brønsted Polyphosphoric Acid (PPA),

Unreactive Ketones. Deactivated aryl hydrazines (e.g., nitro-substituted).High viscosity. Requires mechanical stirring.[3] Reaction often run solvent-free.
Weak Brønsted Acetic Acid (AcOH)Enolizable Ketones. Substrates prone to polymerization.Milder, but reaction times are significantly longer.
Solid State Zeolites, MontmorilloniteGreen Chemistry. Rapid microwave synthesis.Heterogeneous catalysis allows for easy filtration workup.
Regioselectivity in Unsymmetrical Ketones

When reacting an unsymmetrical ketone (e.g., 2-butanone), two indoles are possible. The ratio depends on which "arm" of the ketone enolizes to form the ene-hydrazine.

  • Thermodynamic Control (Strong Acids/High Heat): Favors the more substituted alkene.

    • Outcome: Formation of 2,3-disubstituted indoles (e.g., 2,3-dimethylindole from 2-butanone).

  • Kinetic Control (Steric Bulk/Milder Acids): Favors the less substituted alkene.

    • Outcome: Formation of 2-substituted indoles (e.g., 2-ethylindole from 2-butanone).

Diagram 2: Regioselectivity Decision Tree Use this workflow to predict the major product based on ketone structure and acidity.

Regioselectivity Start Unsymmetrical Ketone (e.g., 2-Butanone) AcidType Catalyst Strength? Start->AcidType StrongAcid Strong Acid / High T (PPA, H2SO4) AcidType->StrongAcid WeakAcid Weak Acid / Steric Bulk (AcOH, Low T) AcidType->WeakAcid ThermoEnol Thermodynamic Enol (More Substituted) StrongAcid->ThermoEnol Equilibrium KineticEnol Kinetic Enol (Less Substituted) WeakAcid->KineticEnol Rate Control ProdA Product A: 2,3-Disubstituted Indole (Major) ThermoEnol->ProdA ProdB Product B: 2-Substituted Indole (Major) KineticEnol->ProdB

Caption: Strong acids drive the reaction toward the thermodynamic product (more substituted indole).

Experimental Protocols

Protocol A: Zinc Chloride Mediated Synthesis (General Purpose)

Best for: Standard substituted phenylhydrazines and alkyl ketones.

Safety: Phenylhydrazines are toxic and potential carcinogens. Handle in a fume hood.

  • Reagent Preparation:

    • Ensure Phenylhydrazine is free of dark oxidation products. If dark red/black, distill under vacuum before use.

    • Self-Validation Step: Fresh phenylhydrazine should be a pale yellow oil or white solid (as HCl salt).

  • Mixing:

    • In a 100 mL round-bottom flask (RBF), combine ketone (10 mmol, 1.0 equiv) and phenylhydrazine (10 mmol, 1.0 equiv).

    • Note: If using the hydrochloride salt of hydrazine, add 1.0 equiv of anhydrous sodium acetate to free the base, or use the salt directly if the ketone is robust.

  • Catalyst Addition:

    • Add anhydrous

      
       (5.0 equiv) roughly mixed with glacial acetic acid (10 mL).
      
  • Reaction:

    • Heat to reflux (approx. 110°C) under nitrogen.

    • Monitor: Track by TLC. The hydrazone intermediate (often yellow/orange) will disappear, and a fluorescent indole spot (blue/purple under UV) will appear.

    • Duration: Typically 2–4 hours.

  • Workup:

    • Pour the hot reaction mixture into vigorously stirred ice water (100 mL) containing concentrated HCl (5 mL) to dissolve zinc salts.

    • The crude indole will precipitate as a solid or oil. Extract with Ethyl Acetate (3x).

  • Purification:

    • Wash organic layer with Sat.

      
       (to remove acetic acid) and Brine.
      
    • Recrystallize from ethanol/water or purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Polyphosphoric Acid (PPA) Cyclization (Difficult Substrates)

Best for: Electron-deficient hydrazines or sterically hindered ketones.

  • Hydrazone Formation (Pre-step):

    • Mix phenylhydrazine and ketone in ethanol with a drop of acetic acid. Stir at RT for 30 mins.[3] Evaporate solvent to isolate the crude hydrazone.

    • Why? PPA is too viscous to allow efficient mixing of raw reagents; pre-forming the hydrazone improves yield.

  • Cyclization:

    • Heat PPA (10–15 g per 1 g of hydrazone) to 80°C in a beaker with an overhead mechanical stirrer (magnetic stirring will fail due to viscosity).

    • Add the crude hydrazone slowly to the hot PPA.

    • Exotherm Warning: The reaction is exothermic. Monitor internal temp.

  • Reaction:

    • Raise temperature to 100–120°C. Stir for 1–2 hours.

    • Self-Validation: Evolution of gas (

      
      ) bubbles indicates the reaction is proceeding.
      
  • Quench:

    • Pour the hot syrup onto crushed ice (approx. 100 g). Stir until the PPA hydrolyzes and dissolves.

    • Note: This can take 1–2 hours. Do not rush.

  • Isolation:

    • Filter the precipitated solid (crude indole). If gummy, extract with ether.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Acid too weak or Temp too low.Switch from AcOH to PPA or

. Increase Temp to 140°C.
Low Yield / Tar Formation Polymerization of ketone or indole.Run under strict

atmosphere. Use a radical inhibitor (BHT). Reduce acid concentration.
Wrong Regioisomer Thermodynamic control dominating.To favor the kinetic product (2-substituted), use a weaker acid (AcOH) or protect the thermodynamic position.
N-N Bond Cleavage Electron-rich hydrazine + Strong Acid.Electron-donating groups destabilize the N-N bond.[4] Use milder Lewis acids (

) and lower temps.[3]

Validation Metrics:

  • 1H NMR: Look for the disappearance of the hydrazone N-H (usually broad, >8 ppm) and the appearance of the indole N-H (broad singlet, 8–10 ppm) and C2/C3 protons.

  • MS: Indoles often show a strong

    
     and a characteristic fragment at 
    
    
    
    .

References

  • Robinson, G. M., & Robinson, R. (1918). A new synthesis of tetraphenylpyrrole. Journal of the Chemical Society, Transactions, 113, 639–645.

  • Hughes, D. L. (1993). The Fischer Indole Synthesis.[1][2][3][5][6][7][8][9][10][11] Organic Preparations and Procedures International, 25(6), 607–632.

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[12] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.

  • Organic Syntheses. (1942). 2-Phenylindole.[6] Organic Syntheses, Coll. Vol. 3, p.725.

Sources

Method

Application Note: Biological Profiling of Indole-3-Carboxylic Acid Scaffolds

This Application Note is structured as a high-level bench guide for the pharmacological evaluation of Indole-3-Carboxylic Acid (I3CA) derivatives. While these scaffolds are widely utilized in oncology (Bcl-2 inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level bench guide for the pharmacological evaluation of Indole-3-Carboxylic Acid (I3CA) derivatives. While these scaffolds are widely utilized in oncology (Bcl-2 inhibitors) and auxin-based herbicides, this guide focuses on their most critical and complex application: Cannabinoid Receptor (CB1/CB2) Ligand Profiling .

This focus is chosen because I3CA derivatives represent a massive class of New Psychoactive Substances (NPS) and potential anti-inflammatory therapeutics, requiring precise differentiation between active parent compounds (esters/amides) and inactive metabolites (free acids).

Introduction & Scope

The indole-3-carboxylic acid (I3CA) moiety is a "privileged structure" in medicinal chemistry. In the context of G-Protein Coupled Receptors (GPCRs), specifically Cannabinoid Receptors 1 and 2 (CB1/CB2), the biological activity of these derivatives hinges on the substitution at the carboxyl group.

  • Esters/Amides: Often exhibit high potency (

    
     affinity) and efficacy (full agonism).
    
  • Free Acids: Typically represent metabolic deactivation products with significantly reduced affinity (

    
    ), though recent data suggests some fluorinated or specific bioisosteres (e.g., hydroxamates) retain activity.
    

This guide provides a standardized workflow to evaluate these compounds, distinguishing high-affinity drug candidates from inactive byproducts.

Evaluation Workflow

The following flowchart outlines the critical path for evaluating I3CA derivatives, moving from chemical handling to functional validation.

I3CA_Workflow Synthesis 1. Synthesis & Purification Solubilization 2. Solubilization (DMSO/Tween) Synthesis->Solubilization Binding 3. Affinity Profiling (Radioligand Binding) Solubilization->Binding Functional 4. Functional Efficacy ([35S]GTPγS) Binding->Functional If Ki < 10µM Tox 5. Cytotoxicity (MTT/LDH) Binding->Tox Safety Check Functional->Tox

Figure 1: Sequential workflow for the biological characterization of I3CA derivatives. Functional assays are conditionally triggered by binding affinity results.

Chemical Handling & Solubilization

Critical Insight: Indole derivatives are highly lipophilic (


). Improper solubilization leads to "false negatives" due to compound precipitation or "false positives" due to aggregation-based non-specific binding.
Protocol A: Stock Preparation
  • Solvent: Dissolve neat compound in 100% anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

    • Validation: Verify clarity via visual inspection. If turbid, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent adsorption) and store at -20°C.

    • Caution: Limit freeze-thaw cycles to <3. Indoles are susceptible to oxidation at the C2/C3 position.

  • Working Solutions: Dilute in assay buffer immediately prior to use. The final DMSO concentration in the assay well must not exceed 0.1% (v/v) to avoid solvent effects on membrane proteins.

Receptor Affinity: Radioligand Binding Assay

This assay determines the affinity (


) of the I3CA derivative for the target receptor. We utilize membrane preparations from CHO-K1 cells stably overexpressing human CB1 or CB2 receptors.
Mechanistic Rationale

We use competition binding against a high-affinity radioligand.

  • Radioligand:

    
    -CP55,940 (Non-selective, high affinity).
    
  • Why: It binds to the orthosteric site. Displacement by your I3CA derivative proves specific interaction.

Protocol B: Membrane Binding

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM

    
    , 0.5 mg/mL BSA (fatty acid-free).
    
  • Radioligand:

    
    -CP55,940 (Final conc: 0.5 – 1.0 nM).
    
  • Non-specific Binding (NSB) Control: 10

    
     WIN55,212-2 or SR141716A.
    

Steps:

  • Preparation: Thaw membrane prep on ice. Dilute in Assay Buffer to 5–10

    
     protein/well.
    
  • Plating: In a 96-well polypropylene plate, add:

    • 25

      
       Test Compound (Active I3CA derivative) at increasing concentrations (
      
      
      
      to
      
      
      M).
    • 25

      
       Radioligand.
      
    • 150

      
       Membrane suspension.
      
  • Incubation: Incubate for 90 minutes at 30°C .

    • Note: Equilibrium time varies; lipophilic indoles require longer times to equilibrate than hydrophilic drugs.

  • Harvesting: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding).

  • Wash: Wash 9x with ice-cold buffer (50 mM Tris-HCl, 0.1% BSA).

  • Detection: Add liquid scintillant and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression (One-site competition). Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).

Functional Efficacy: Binding

Critical Insight: Binding


 Activation. Many I3CA metabolites bind but do not activate (antagonists) or activate weakly (partial agonists). This assay measures the exchange of GDP for GTP on the G-protein 

-subunit, the earliest event in signaling.[1]
Signaling Pathway Visualization

GPCR_Signaling Ligand I3CA Derivative Receptor CB1/CB2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαi Protein (Inactive-GDP) Receptor->G_Protein Conformational Change Activated_G Gαi-GTP (Active) G_Protein->Activated_G GDP/GTP Exchange (Assay Readout) GTP [35S]GTPγS GTP->Activated_G Effect Inhibition of Adenylyl Cyclase Activated_G->Effect Downstream Signal

Figure 2: Mechanism of the


 assay. The assay captures the transition of the G-protein to its active state.
Protocol C: GTP S Binding

Reagents:

  • GTP Buffer: 50 mM Tris-HCl, 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.
    
  • GDP: 10–50

    
     (Critical to suppress basal activity).
    
  • Isotope:

    
     (0.1 nM).
    

Steps:

  • Pre-incubation: Incubate membranes (10

    
    ) with GDP and Test Compound for 30 mins at 30°C.
    
    • Why? Allows the agonist to lock the receptor in the active conformation before adding the isotope.

  • Labeling: Add

    
     and incubate for another 60 mins at 30°C.
    
  • Termination: Filtration through GF/B filters.

  • Analysis: Determine

    
     (efficacy relative to full agonist CP55,940) and 
    
    
    
    (potency).

Interpretation:

  • Full Agonist:

    
     (Likely psychoactive/therapeutic).
    
  • Partial Agonist:

    
    .
    
  • Antagonist/Neutral:

    
     (Likely the metabolite form).
    

Safety Profiling: Cytotoxicity (MTT Assay)

Before advancing to in vivo models, the I3CA derivative must be screened for off-target toxicity, particularly hepatotoxicity (HepG2 cells) or neurotoxicity (SH-SY5Y cells).

Protocol D: MTT Viability
  • Seeding: Seed cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with I3CA derivative (0.1 – 100

    
    ) for 24h or 48h.
    
    • Control: 1% Triton X-100 (Positive death control).

  • Dye Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Mechanism:[2][3] Mitochondrial reductase in live cells converts yellow MTT to purple formazan.

  • Solubilization: Aspirate media; add DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Data Presentation Standards

When reporting results for I3CA derivatives, organize data to allow direct comparison between the parent scaffold and substituted analogs.

Table 1: Representative Pharmacological Profile of I3CA Derivatives

Compound IDStructure NotehCB1

(nM)
hCB1 Efficacy (

)
hCB2

(nM)
Cytotoxicity (


)
I3CA-Ref Unsubstituted Acid>10,000Inactive>10,000>100 (Safe)
I3CA-Est Methyl Ester12.5

3.1
95% (Full Agonist)4.2

1.1
45.2
I3CA-F 5-Fluoro-pentyl chain105

12
40% (Partial)15.6

2.5
22.1
SR141716 Antagonist Control1.20% (Inverse Agonist)>1000N/A

References

  • Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. [Link][4]

  • Eurofins Discovery. (2024).[5] "Cannabinoid CB1 Receptor Binding and Functional Assays." Eurofins Protocols. [Link]

  • Pertwee, R. G. (2010). "Receptors and Channels Targeted by Phytocannabinoids and Endocannabinoids." Pharmacological Reviews. [Link]

  • Strange, P. G. (2010).[6] "Use of the [35S]GTPgammaS binding assay for analysis of ligand efficacy and potency at G protein-coupled receptors." British Journal of Pharmacology. [Link]

  • National Center for Biotechnology Information. (2012). "Assay Guidance Manual: In Vitro Cell Viability Assays." NIH Bookshelf. [Link]

Sources

Application

Application Note: 2,6-Dimethyl-1H-indole-3-carboxylic Acid as a Versatile Scaffold in Medicinal Chemistry

[1][2] Abstract & Chemical Profile[1][3][4][5][6] 2,6-Dimethyl-1H-indole-3-carboxylic acid (CAS: 5619-34-1) is a specialized indole derivative distinguished by methyl substitutions at the C2 and C6 positions and a carbox...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Chemical Profile[1][3][4][5][6]

2,6-Dimethyl-1H-indole-3-carboxylic acid (CAS: 5619-34-1) is a specialized indole derivative distinguished by methyl substitutions at the C2 and C6 positions and a carboxylic acid moiety at the C3 position.[1] Unlike simple indoles, this compound serves as a "masked" nucleophile and a stable precursor for C3-functionalized libraries.

In drug discovery, the C2-methyl group blocks the common oxidation site, enhancing metabolic stability, while the C6-methyl adds lipophilicity, influencing the pharmacokinetic profile. The C3-carboxylic acid is not merely a functional group but a strategic "handle" for two distinct synthetic pathways:

  • Amide Coupling: For generating Angiotensin II receptor antagonists and antiviral scaffolds.

  • Decarboxylative Coupling: Utilizing the carboxylate as a leaving group to form C-C bonds (e.g., benzylation/arylation) under transition metal catalysis, avoiding the use of unstable C3-unsubstituted indoles.

Chemical Specifications
PropertySpecification
Chemical Name 2,6-Dimethyl-1H-indole-3-carboxylic acid
CAS Number 5619-34-1
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light

Application I: Decarboxylative C3-Functionalization

Rationale: Indole-3-carboxylic acids undergo ipso-substitution via decarboxylation.[1] This protocol avoids the handling of air-sensitive 2,6-dimethylindole and allows for direct C-C bond formation in water or mild organic solvents, a technique superior to traditional Friedel-Crafts alkylations.[1]

Mechanism of Action

The reaction proceeds via the extrusion of CO₂, generating a transient C3-nucleophilic species (indolyl anion or organometallic intermediate) that attacks an electrophile (e.g., benzyl alcohol or halide).

Protocol: Gold(III)-Catalyzed C3-Benzylation

Objective: Direct coupling of 2,6-Dimethyl-1H-indole-3-carboxylic acid with benzyl alcohols.[1]

Materials:

  • Substrate: 2,6-Dimethyl-1H-indole-3-carboxylic acid (1.0 equiv)[1][2]

  • Electrophile: Benzyl alcohol derivative (1.2 equiv)[3]

  • Catalyst: Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (5 mol%)

  • Ligand: TPPMS (Sodium diphenylphosphinobenzene-3-sulfonate) (5 mol%)[1][3]

  • Solvent: Deionized Water (0.25 M concentration relative to indole)

Step-by-Step Procedure:

  • Setup: In a sealed tube or pressure vial equipped with a magnetic stir bar, combine the indole substrate (1.0 mmol), NaAuCl₄·2H₂O (20 mg), and TPPMS (18 mg).[3]

  • Solvation: Add water (4 mL) and the benzyl alcohol (1.2 mmol). Note: No base or inert atmosphere is strictly required, but purging with N₂ is recommended for reproducibility.

  • Reaction: Heat the mixture to 120°C for 16 hours. The high temperature is required to overcome the activation energy for decarboxylation.

  • Work-up: Cool the reaction to room temperature. The product often precipitates or forms an oil. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Point: Evolution of gas (CO₂) indicates reaction progress. Absence of the carboxylic acid peak in IR (~1670 cm⁻¹) confirms conversion.

Application II: Amide Library Synthesis (SAR Studies)

Rationale: The carboxylic acid moiety is a classic handle for generating structure-activity relationship (SAR) libraries. 2,6-dimethylindole-3-carboxamides have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antihypertensive agents.[1]

Protocol: HATU-Mediated Amide Coupling

Objective: Synthesis of N-substituted-2,6-dimethyl-1H-indole-3-carboxamides.

Materials:

  • Substrate: 2,6-Dimethyl-1H-indole-3-carboxylic acid (1.0 equiv)[1][2]

  • Amine Partner: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve 2,6-Dimethyl-1H-indole-3-carboxylic acid in anhydrous DMF (0.1 M) under Nitrogen. Add DIPEA (1.5 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Incubation: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW_amine + 189.21 - 18.02).[1]

  • Work-up: Dilute with EtOAc, wash with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.

  • Crystallization: Many derivatives crystallize upon trituration with cold ether/pentane. If not, use silica gel chromatography (DCM/MeOH).

Application III: Thermal Decarboxylation to 2,6-Dimethylindole

Rationale: If the research goal is to obtain the C3-unsubstituted parent indole for Vilsmeier-Haack formylation or other C3-electrophilic substitutions, thermal decarboxylation is the standard route.[1]

Protocol:

  • Dissolve the carboxylic acid in Quinoline (high boiling point base) or DMSO with a catalytic amount of Copper powder (Cu).

  • Heat to 180–200°C until CO₂ evolution ceases (approx. 1–2 hours).

  • Cool, dilute with water, and extract with ether. Acidify the aqueous wash to remove quinoline residues.

  • Caution: 2,6-Dimethylindole is prone to oxidation; store under Argon at -20°C immediately after isolation.[1]

Pathway Visualization

The following diagram illustrates the divergent utility of 2,6-Dimethyl-1H-indole-3-carboxylic acid in research workflows.

IndolePathways Start 2,6-Dimethyl-1H-indole- 3-carboxylic acid (CAS 5619-34-1) Step1 Activation (HATU/DIPEA) Start->Step1 Path A: Retention of Carbonyl Step2 Cat. Au(III) / TPPMS 120°C, -CO2 Start->Step2 Path B: Ipso-Substitution Step3 Heat (200°C) / Cu -CO2 Start->Step3 Path C: Degradation Product1 Indole-3-Carboxamides (Antiviral/Antihypertensive Libraries) Step1->Product1 Product2 3-Benzyl/Aryl-2,6-Dimethylindoles (C-C Bond Formation) Step2->Product2 Product3 2,6-Dimethylindole (Reactive Intermediate) Step3->Product3

Figure 1: Divergent synthetic pathways for 2,6-Dimethyl-1H-indole-3-carboxylic acid.

References

  • BenchChem Technical Support. (2025). Synthesis of Delavirdine Analogues from 2,6-Dimethyl-1H-indole-3-carbaldehyde. Retrieved from

  • MedChemExpress. (n.d.). Indole-3-carboxylic acid: Mechanism of Action & Protocol. Retrieved from

  • Li, W., et al. (2019).[3] Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. The Journal of Organic Chemistry. Retrieved from

  • Volov, A., et al. (2023).[4] Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Splendid Lab. (n.d.).[4] Pharma Impurity Supplier & Custom Synthesis: Indole Derivatives List. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Indole Synthesis

Introduction: The "Privileged Scaffold" Challenge Indole remains one of the most "privileged structures" in drug discovery, appearing in over 40% of known alkaloids and a vast array of pharmaceuticals (e.g., Sumatriptan,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" Challenge

Indole remains one of the most "privileged structures" in drug discovery, appearing in over 40% of known alkaloids and a vast array of pharmaceuticals (e.g., Sumatriptan, Indomethacin). However, the synthesis of this bicycle is deceptively simple. Whether you are employing the classic Fischer Indole Synthesis or the transition-metal-catalyzed Larock Annulation , yields often plummet due to specific, invisible bottlenecks.

This guide moves beyond generic advice. We analyze the mechanistic causality of failure—why your hydrazone hydrolyzed instead of rearranging, or why your palladium cycle stalled—and provide self-validating protocols to fix it.

Module 1: The Fischer Indole Synthesis

The Core Mechanism: The acid-catalyzed [3,3]-sigmatropic rearrangement of an ene-hydrazine. Primary Failure Mode: Hydrolysis of the hydrazone or polymerization of the electron-rich indole product.

Diagnostic Workflow

Use the following decision tree to diagnose where your reaction is failing.

FischerTroubleshooting Start Low Yield in Fischer Synthesis CheckHydrazone Is the Hydrazone Intermediate Visible by TLC/LCMS? Start->CheckHydrazone NoHydrazone NO: Hydrazone not formed CheckHydrazone->NoHydrazone YesHydrazone YES: Hydrazone present, but no Indole CheckHydrazone->YesHydrazone EqShift Equilibrium Issue: Water is inhibiting formation. Action: Add molecular sieves or Dean-Stark trap. NoHydrazone->EqShift SubstituentCheck Check Aryl Ring Substituents YesHydrazone->SubstituentCheck EDG Electron Donating Groups (OMe, NH2)? Risk: N-N Bond Cleavage SubstituentCheck->EDG EWG Electron Withdrawing Groups (NO2, CF3)? Risk: Deactivated Rearrangement SubstituentCheck->EWG Sol_EDG Solution: Use milder Lewis Acid (ZnCl2) at lower temp (80-100°C) EDG->Sol_EDG Sol_EWG Solution: Use Polyphosphoric Acid (PPA) at high temp (120°C+) EWG->Sol_EWG

Figure 1: Decision matrix for diagnosing Fischer Indole Synthesis failures based on intermediate stability and electronic effects.

FAQs & Troubleshooting

Q1: My reaction turns into a black tar. Is this polymerization? A: Yes. Indoles are electron-rich pyrroles fused to benzene; they are highly susceptible to acid-catalyzed oxidative polymerization.

  • The Cause: Using a strong protic acid (e.g., H₂SO₄) with an electron-rich hydrazine (e.g., 4-methoxyphenylhydrazine). The product forms and immediately polymerizes.

  • The Fix: Switch to a Lewis Acid catalyst. Zinc Chloride (ZnCl₂) in acetic acid is the gold standard for sensitive substrates. It catalyzes the [3,3]-shift without being harsh enough to polymerize the product [1].

Q2: I have an Electron-Withdrawing Group (EWG) and the reaction won't start. A: EWGs (e.g., -NO₂, -CF₃) deactivate the benzene ring, raising the activation energy for the sigmatropic rearrangement.

  • The Fix: You need "brute force" acidity. Use Polyphosphoric Acid (PPA) .

  • Protocol: Mix the hydrazone with PPA (10-20 equivalents by weight) and heat to 120–140 °C. The high viscosity of PPA also traps the ammonia byproduct, driving the equilibrium forward [2].

Q3: How do I select the right acid? Refer to this selection matrix based on your aryl hydrazine substituents:

Substituent TypeExampleRecommended CatalystTemp (°C)Rationale
Electron-Rich -OMe, -MeZnCl₂ / AcOH80–100Prevents polymerization; mild activation.
Neutral -H, -ClH₂SO₄ (4%) or PPA90–110Standard conditions.
Electron-Poor -NO₂, -CF₃Polyphosphoric Acid (PPA)120–150Requires high energy to force rearrangement.
Acid-Labile Acetals, BocPyridine·HCl140-160"Dry" proton source; avoids hydrolysis of protecting groups.

Module 2: The Larock Indole Synthesis

The Core Mechanism: Palladium-catalyzed heteroannulation of o-iodoanilines and internal alkynes.[1] Primary Failure Mode: Catalyst poisoning or steric failure during the alkyne insertion step.

Mechanistic Visualization

Understanding the catalytic cycle is crucial to identifying where the "death" of the catalyst occurs.

LarockCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd o-Iodoaniline Insert Alkyne Insertion (CRITICAL FAILURE POINT) OxAdd->Insert Alkyne enters Migrate Migratory Insertion (Forming Pd-C bond) Insert->Migrate Steric Check RedElim Reductive Elimination (Releases Indole) Migrate->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 2: The Larock Catalytic Cycle. The "Alkyne Insertion" step (Red) is the most common point of failure due to steric clashes.

FAQs & Troubleshooting

Q4: My internal alkyne is bulky (e.g., diphenylacetylene). The starting material is consumed, but no indole forms. A: This is a classic insertion failure . The oxidative addition of the o-iodoaniline occurs (consuming SM), but the bulky alkyne cannot coordinate to the crowded Pd center.

  • The Fix: You must switch to a bulky, electron-rich ligand .

  • Recommendation: Do not use standard PPh₃. Use P(t-Bu)₃ (tri-tert-butylphosphine) or XPhos . These ligands increase the electron density on Pd (facilitating oxidative addition) while their bulk forces the complex into a geometry that actually favors the release of the product (reductive elimination) [3].

Q5: The reaction yields are inconsistent (20% one day, 80% the next). A: This indicates catalyst poisoning or chloride imbalance .

  • The "Chloride Effect": The Larock synthesis requires a stoichiometric additive, typically LiCl or n-Bu₄NCl (1 equiv).[2]

  • Why? The chloride ion stabilizes the cationic palladium intermediate, preventing the formation of inactive "palladium black" aggregates.

  • Protocol Check: Ensure you are adding exactly 1 equivalent of LiCl. Excess chloride can inhibit the reaction by saturating the coordination sphere [4].

Q6: Regioselectivity is poor with unsymmetrical alkynes. A: In the Larock synthesis, the larger group of the alkyne generally ends up at the C2 position (adjacent to the nitrogen) due to steric repulsion in the transition state.

  • Optimization: If you need the reverse regioselectivity, you cannot easily force it with the Larock method. Consider switching to a Sonogashira coupling/cyclization sequence where you can control the order of bond formation.

Module 3: Work-up & Purification (The "Pink Indole" Problem)

Q7: My indole was white/yellow on the column but turned pink/brown after drying. A: Indoles are notoriously unstable to oxidation in air and light, forming colored impurities (indolenines and dimers). Acidic silica gel accelerates this decomposition.

Protocol: The "Neutral" Purification System

  • Avoid Acidic Silica: Standard flash silica is slightly acidic (pH 6.5). For unstable indoles, use Neutral Alumina or Basic Alumina [5].

  • The "Triethylamine Trick": If you must use silica, pre-wash the column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites. Add 0.5% Et₃N to your eluent.

  • Antioxidant Spiking: If your compound is an oil and must be stored, add 0.1% BHT (Butylated hydroxytoluene) to the storage vial. This acts as a radical scavenger, preventing the auto-oxidation chain reaction.

References

  • Gribble, G. W. (2011). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives.

  • Teledyne ISCO. (2012).[3][4] RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note.

Sources

Optimization

Technical Support Center: C3 N-Substituted Indole Synthesis

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: IND-C3-N-SYNTH Welcome to the C3-Indole Synthesis Hub You have reached the Tier 3 technical support guide for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: IND-C3-N-SYNTH

Welcome to the C3-Indole Synthesis Hub

You have reached the Tier 3 technical support guide for the synthesis of C3 N-substituted indoles. This specific scaffold is a notorious bottleneck in medicinal chemistry due to the "Stability-Selectivity Paradox": conditions that favor C3-regioselectivity often degrade the electron-rich product, while conditions that stabilize the product often lead to N1-alkylation or C2-migration.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab.

Module 1: Troubleshooting Regioselectivity (C3 vs. N1 vs. C2)

User Issue: "I am attempting an electrophilic amination, but I am isolating the N1-substituted product or a mixture of C2/C3 isomers."

Technical Diagnosis: Indoles are ambident nucleophiles. While the C3 position is electronically favored (highest HOMO density), the N1 position is the hardest nucleophile.

  • Hard Electrophiles (e.g., alkyl halides, acyl chlorides) without base control favor N1 .

  • Soft Electrophiles (e.g., azodicarboxylates, iminium ions) favor C3 .

  • Thermodynamic Drift: Under acidic conditions or high heat, kinetic C3 products can migrate to the thermodynamically more stable C2 position (Plancher Rearrangement).

Diagnostic Workflow: The Regioselectivity Logic Gate

Regioselectivity Start Start: Indole Substrate CheckN1 Is N1 Protected? Start->CheckN1 Electrophile Electrophile Type? CheckN1->Electrophile Yes (EWG) CheckN1->Electrophile No (Free NH) Hard Hard (Alkyl/Acyl) Electrophile->Hard High Charge Density Soft Soft (Azo/Nitro) Electrophile->Soft Orbital Controlled ResultN1 Error: N1-Substitution Hard->ResultN1 Kinetic Control Solvent Solvent Polarity? Soft->Solvent ResultC3 Target: C3-Substitution Solvent->ResultC3 Aprotic/Non-polar ResultC2 Error: C2-Migration Solvent->ResultC2 Strong Acid/High T

Figure 1: Decision logic for predicting and controlling regioselectivity in indole functionalization.

Corrective Actions:

  • Block N1: If using hard electrophiles, install a removable protecting group (Boc, Tosyl, TIPS) on N1. This forces substitution to the carbon ring.

  • Solvent Switch: For soft electrophiles (like DEAD/DIAD), use non-polar aprotic solvents (DCM, Toluene). Polar solvents stabilize the transition state for N1 attack.

  • Metal Chelation: If C2-amination is observed (common in Cu-catalyzed pathways), use bidentate ligands that sterically crowd the metal center, making the C2 position less accessible after initial coordination.

Module 2: The Stability Paradox (Handling 3-Aminoindoles)

User Issue: "My reaction works by TLC, but the product turns into a black tar/red oil during workup or concentration."

Technical Diagnosis: Unprotected 3-aminoindoles are intrinsically unstable.[1][2][3] They possess a low oxidation potential (-0.1 to +0.1 V vs SCE). Upon exposure to air, they undergo oxidative dimerization to form rosindoles or oxidize further to iminoquinones .

The "Red Oil" Phenomenon: If your product turns red/black, you have likely formed the iminoquinone species. This process is autocatalytic in the presence of light and silica gel.

Decomposition Pathway

Decomposition Amino 3-Aminoindole (Colorless) Radical Indolyl Radical Amino->Radical O2 / Light Dimer Oxidative Dimer (Rosindole) Radical->Dimer Dimerization Quinone Iminoquinone (Red/Black) Dimer->Quinone Further Oxidation

Figure 2: The oxidative degradation pathway of free 3-aminoindoles.

Corrective Actions (The "Salt & Shoot" Strategy):

  • Never concentrate to dryness: Always keep the free base in solution under Argon/N2.

  • Immediate Salt Formation: The protonated amine (ammonium salt) is stable.

    • Protocol: Elute from column directly into a flask containing 1.1 eq of HCl in Dioxane or Ether. Filter the precipitate.

  • One-Pot Derivatization: Do not isolate. React the crude 3-aminoindole immediately with an acyl chloride, anhydride, or isocyanate to form the stable amide/urea.

Module 3: Validated Experimental Protocols

These protocols are selected for high reliability and reproducibility in pharmaceutical contexts.

Protocol A: Mild Synthesis of 3-Nitroindoles (TFAA Method)

Best for: Precursor to 3-aminoindoles without using harsh Nitric Acid.

Reagents:

  • Indole substrate (1.0 equiv)[2]

  • Ammonium Nitrate (

    
    ) (1.1 equiv)
    
  • Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

  • Acetonitrile (

    
    )
    

Step-by-Step:

  • Activation: In a dry flask, dissolve

    
     in 
    
    
    
    . Cool to 0°C.
  • Generation: Add TFAA dropwise. This generates Trifluoroacetyl Nitrate in situ (a mild nitrating agent). Stir for 10 mins.

  • Addition: Add the indole substrate (dissolved in minimal

    
    ) dropwise to the nitrating mixture at 0°C.
    
  • Monitor: Reaction is usually complete in <30 mins.

  • Quench: Pour into saturated

    
     (gas evolution!).
    
  • Isolate: Extract with EtOAc. The 3-nitroindole is stable and yellow/orange.

Protocol B: Reduction to 3-Aminoindole Hydrochloride

Best for: Generating the active amine for immediate use.

Reagents:

  • 3-Nitroindole (from Protocol A)

  • 10% Pd/C (10 wt%)[2]

  • Methanol (degassed)

  • Hydrogen (balloon)[2][4]

  • HCl (4M in Dioxane)

Step-by-Step:

  • Suspend 3-nitroindole and Pd/C in Methanol under Argon.

  • Switch to

    
     atmosphere (balloon).[2] Stir vigorously for 1-2 hours.
    
  • Critical Step: Purge with Argon. Filter through Celite under an Argon blanket (or as quickly as possible) into a receiving flask.

  • Stabilization: Immediately add HCl/Dioxane (2 equiv) to the filtrate.

  • Isolation: Concentrate in vacuo to ~20% volume. Add

    
     to precipitate the 3-aminoindole hydrochloride salt . This salt is bench stable.[5]
    
Protocol C: Electrophilic Amination (The DEAD Method)

Best for: Creating C3-N bonds directly.

Reagents:

  • Indole (1.0 equiv)

  • DEAD or DIAD (Diethyl/Diisopropyl azodicarboxylate) (1.1 equiv)

  • DCM (anhydrous)

Step-by-Step:

  • Dissolve indole in DCM.

  • Add DEAD dropwise at Room Temperature.

  • Stir for 1-4 hours. Product precipitates or can be isolated via flash chromatography.

  • Note: This forms the hydrazide (Indole-N-NH-COOEt). To get the free amine, reductive cleavage (Zn/AcOH or Raney Ni) is required.

Summary of Synthetic Methods
MethodTarget ProductKey AdvantageKey Risk
Nitration/Reduction 3-AminoindoleHigh regioselectivity; avoids metals.Nitro group reduction can affect other functionalities.[2]
Azodicarboxylate (DEAD) 3-HydrazinoindoleExtremely mild; C3 exclusive.Requires cleavage step to get primary amine.
Cu-Catalyzed C-H 3-AmidoindoleDirect C-N bond formation.C2-migration is common; requires high temp.
SnCl2 Reduction 3-AminoindoleChemoselective (tolerates halides).Tin waste is difficult to remove (emulsions).
References
  • Regioselective Synthesis of 3-Nitroindoles: RSC Advances, 2023. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions."

  • Stability & Handling of 3-Aminoindoles: BenchChem Technical Guide, 2025. "3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability."

  • Electrophilic Amination with Azodicarboxylates: Journal of Organic Chemistry, 2012.[6] "Amination of Arenes with Electron-Deficient Azodicarboxylates."

  • Cu-Catalyzed C-H Amination: Organic Letters, 2020.[7] "Palladium-/Copper-Catalyzed Regioselective Amination of Indoles."

  • General Review on C3 Functionalization: Chemical Communications, 2025. "Iodine-mediated regioselective C2-amination of indoles."

Sources

Troubleshooting

Technical Support Center: Indole Synthesis &amp; Stabilization

Current Status: Operational Ticket ID: IND-SYN-001 Topic: Preventing Decomposition & Polymerization Assigned Specialist: Senior Application Scientist Executive Summary: The Indole Paradox Indoles present a unique synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IND-SYN-001 Topic: Preventing Decomposition & Polymerization Assigned Specialist: Senior Application Scientist

Executive Summary: The Indole Paradox

Indoles present a unique synthetic paradox: they are ubiquitous in drug development (e.g., Triptans, Vinca alkaloids) yet chemically fragile. The pyrrole ring is electron-rich (


-excessive), making the C3 position highly susceptible to electrophilic attack and auto-oxidation.

The Failure Mode: Most indole syntheses fail not because the ring doesn't form, but because the formed ring destroys itself via acid-catalyzed oligomerization or oxidative dimerization before isolation.

This guide replaces "standard recipes" with mechanistic controls to prevent these specific decomposition pathways.

Module A: The Fischer Indole Synthesis (Acid-Mediated)[1][2]

The Issue: Reaction turns into a black, intractable tar. The Cause: Acid-catalyzed polymerization. Mechanism: The indole product is more electron-rich than the starting hydrazone. If the reaction medium is too acidic or hot, the protonated indole (indolium ion) acts as an electrophile, attacking a neutral indole molecule at C3.

Diagnostic Workflow (Graphviz)

Fischer_Troubleshooting Start Reaction Mixture Darkens Rapidly Check1 Check Acid Strength (pKa) Start->Check1 Decision1 Strong Brønsted Acid? (H2SO4, HCl) Check1->Decision1 Action1 Switch to Lewis Acid (ZnCl2, BF3·OEt2) Decision1->Action1 Yes Action2 Lower Temp & Increase Dilution Decision1->Action2 No (Already Lewis) Result1 Reduces C3 Protonation Prevents Oligomerization Action1->Result1 Action2->Result1

Figure 1: Decision tree for mitigating polymerization during Fischer Indole Synthesis.

Protocol 1: Lewis Acid Substitution Strategy

Use this when traditional protic acids yield tars.

  • Solvent Selection: Switch from glacial acetic acid to anhydrous 1,2-dichloroethane (DCE) or Toluene .

  • Catalyst: Use ZnCl₂ (1.0–2.0 equiv) or BF₃·OEt₂ (1.0 equiv).

    • Why: Lewis acids coordinate to the hydrazone nitrogen, facilitating the [3,3]-sigmatropic rearrangement without generating a high concentration of free protons (

      
      ) that trigger product polymerization [1].
      
  • Temperature Ramp: Do not reflux immediately. Heat to 60°C for 1 hour, then 80°C. Monitor consumption of hydrazone by TLC.

  • Quench: Pour into ice-cold

    
     (aq). Never  quench with water alone, as the local heat of hydration can spike acidity and trigger polymerization.
    

Module B: Metal-Catalyzed Synthesis (Larock/Buchwald)

The Issue: Low yield with significant starting material remaining; catalyst "blacking out" (precipitating). The Cause: Catalyst deactivation via oxidation or ligand dissociation. Mechanism: Electron-rich alkynes or anilines can poison the Pd(0) center if not properly ligated. Oxygen is fatal to the active catalytic species.

Critical Parameters for Pd-Catalyzed Indolization
ParameterRecommendationMechanistic Rationale
Degassing Freeze-Pump-Thaw (3 cycles) Sparging with

is insufficient.

promotes homocoupling of alkynes (Glaser coupling) and oxidizes phosphine ligands to phosphine oxides (inactive) [2].
Ligand Bulky, Electron-Rich (e.g., XPhos, t-Bu3P) Prevents catalyst resting states. Bulky ligands facilitate the reductive elimination step, which is often rate-limiting in crowded indole formation [3].
Base Carbonate (Cs2CO3) or Phosphate (K3PO4) Stronger alkoxide bases can trigger side reactions with the alkyne.
Additives LiCl (1.0 equiv) Stabilizes the Pd(II) intermediate and prevents aggregation of Pd(0) into inactive "palladium black."

Module C: Purification & Storage (The "Pink" Problem)

The Issue: Product is pure by NMR but turns pink/red on the silica column or during storage. The Cause: Oxidative degradation on acidic surfaces. Mechanism: Silica gel is slightly acidic (pH ~5). This acidity promotes the formation of the indoleninium cation, which reacts with singlet oxygen to form 3-hydroperoxyindolenine . This intermediate cleaves to form indoxyl , which dimerizes to indigo (red/blue dyes) [4].

Protocol 2: The "Neutralized" Silica Column

Mandatory for electron-rich indoles (e.g., 5-methoxyindole).

Materials:

  • Silica Gel (Standard Mesh)

  • Triethylamine (TEA)[1]

  • Eluent (Hexanes/Ethyl Acetate)

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., 10% EtOAc/Hexanes) containing 1% v/v Triethylamine .

  • Packing: Pour the slurry and flush the column with 2 column volumes (CV) of this TEA-doped solvent.

  • Equilibration: Flush with 1 CV of TEA-free eluent.

    • Note: The TEA binds to the acidic silanol (Si-OH) sites, effectively capping them.

  • Loading: Load the crude indole.

  • Elution: Run the column with standard solvents (no TEA needed in the mobile phase if the column was pre-treated).

Storage Guidelines
  • Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket."

  • Temperature: -20°C is ideal.

  • Light: Amber vials are non-negotiable. Photo-oxidation accelerates the C2-C3 double bond cleavage [5].

Troubleshooting FAQ

Q: My indole smells like mothballs (naphthalene) and the yield is <10%. A: You likely performed a Fischer synthesis on a ketone that lacks an


-methylene group, or the acid cleaved the alkyl chain. Verify your starting ketone structure.

Q: The reaction worked, but the product turned brown on the rotavap. A: Trace acid remains. Indoles are acid-sensitive even after workup.

  • Fix: Add a few drops of TEA to the collection flask before rotary evaporation. This ensures the concentrating solution remains basic.

Q: Can I use DMSO for the reaction? A: Use with caution. While DMSO is a great solvent, it is also a mild oxidant (Swern conditions). Heating electron-rich indoles in DMSO can lead to oxidation byproducts. DMF or DMAc are safer polar aprotic alternatives.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[2][3] Chemical Reviews, 63(4), 373–401. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4][5] Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Ximenes, V. F., et al. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Brazilian Journal of Medical and Biological Research, 38(11), 1593-1600. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[6] Academic Press. Link

Sources

Optimization

Technical Support Center: Indole Purification &amp; Stability

The following technical guide is structured as a Tier 3 Technical Support Center for researchers and process chemists. It prioritizes actionable troubleshooting, mechanistic understanding, and safety. Ticket ID: IND-PUR-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Center for researchers and process chemists. It prioritizes actionable troubleshooting, mechanistic understanding, and safety.

Ticket ID: IND-PUR-001 Subject: Removal of Impurities from Crude Indole (Synthetic & Coal-Tar Derived) Assigned Specialist: Senior Application Scientist

Introduction & Safety Protocol

Welcome. You are likely accessing this module because your indole starting material has compromised your downstream applications—likely manifesting as oxidative discoloration (pink/red), interfering isomers (methylindoles), or catalyst poisoning (sulfur/bases).

Scope: This guide covers the purification of crude indole (95-98%) to analytical grade (>99.5%) suitable for pharmaceutical synthesis and biological assays.

⚠ Critical Safety & Handling Warning:

  • Toxicity: Indole and its derivatives (especially skatole) are biologically active and potent irritants. Work in a fume hood.

  • Odor: Indole has a distinct, persistent fecal odor at high concentrations (floral at low). Double-glove and use dedicated glassware.

  • Acid Sensitivity: Indole is acid-sensitive. Do NOT use strong mineral acids (e.g., conc. H₂SO₄) for cleaning, as this triggers rapid dimerization and polymerization (forming "indole red").

Diagnostic Module: Characterize Your Impurity

Before selecting a protocol, identify the nature of your contamination.

SymptomLikely ImpurityRoot CauseRecommended Protocol
Pink/Red Coloration Indoxyl / Indole dimersOxidation (Air/Light exposure)Protocol A (Recrystallization)
Yellow/Brown Oil Tars / PolymersThermal degradation or Acid exposureProtocol B (Sublimation/Distillation)
Fecal Odor (Intense) Skatole (3-Methylindole)Homolog contamination (Coal tar source)Protocol C (Fractional Crystallization)
Basic Residues Quinoline / IsoquinolineIncomplete extraction (Coal tar source)Protocol D (Mild Acid Wash)

Workflow Visualization

The following decision tree outlines the logical path for purification based on impurity profile and scale.

IndolePurification cluster_methods Purification Modules Start Crude Indole Sample CheckColor Visual Inspection: Is it Pink/Red? Start->CheckColor CheckSource Source Check: Synthetic or Coal Tar? CheckColor->CheckSource No (Colorless/Tan) Recryst Protocol A: Recrystallization (Hexane/Water) CheckColor->Recryst Yes (Oxidation) AcidWash Protocol D: Mild Acid Wash (Remove Quinolines) CheckSource->AcidWash Coal Tar (Basic Impurities) Distill Protocol B: Vacuum Distillation (Remove Tars) CheckSource->Distill Synthetic (Tars/Salts) FractCryst Protocol C: Fractional Crystallization (Remove Methylindoles) AcidWash->FractCryst Post-Wash Polishing Distill->Recryst Final Polish

Figure 1: Decision matrix for selecting the appropriate indole purification method based on visual cues and origin.

Troubleshooting Guides & Protocols

Protocol A: Recrystallization (Removal of Oxidation Products)

Issue: Indole naturally oxidizes to indoxyl, which dimerizes to indigo-like dyes (red/pink). Mechanism: Indole is highly soluble in hot non-polar solvents but poorly soluble in cold. Oxidized dimers are often insoluble in non-polar solvents or remain in the mother liquor.

Step-by-Step:

  • Solvent Selection: The "Gold Standard" solvent is n-Hexane or Petroleum Ether (60-80°C) .

    • Alternative: Water/Ethanol (mixed solvent) can be used but drying the product is harder.

  • Dissolution:

    • Place crude indole in a flask.

    • Add n-Hexane (approx. 10 mL per gram of indole).[1]

    • Heat gently to reflux (approx. 69°C) until dissolved.

    • Note: If a dark oily residue remains at the bottom, decant the hot clear supernatant to a clean flask (these are polymers).

  • Adsorption (Optional but Recommended):

    • Add activated charcoal (1-2% w/w) to the hot solution.

    • Stir for 5 minutes.

    • Filter hot through a pre-warmed Celite pad to remove charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Transfer to a fridge (4°C) for 2 hours. Indole crystallizes as white plates.

  • Collection:

    • Filter under vacuum.[2] Wash with cold hexane.

    • Drying: Vacuum desiccate over P₂O₅ or silica. Indole sublimes; do not use high heat/vacuum for long periods.

Protocol B: Vacuum Distillation (Bulk Tar Removal)

Issue: Heavy contamination with non-volatile tars or inorganic salts. Mechanism: Indole boils at 254°C (atm), which causes degradation. Vacuum reduces the BP to prevent polymerization.

Parameters:

  • Pressure: < 5 mmHg (Essential).

  • Boiling Point: ~120-130°C at 5 mmHg.

  • Setup: Short-path distillation head (minimize thermal exposure). Air-condenser is preferred over water-cooled to prevent clogging (Indole MP is 52°C).

Protocol C: Separation of Methylindoles (Skatole)

Issue: 3-Methylindole (Skatole) and Indole have very similar solubilities and boiling points (Indole BP: 254°C; Skatole BP: 266°C). Mechanism: Exploits slight solubility differences in aliphatic hydrocarbons.

Technique: Zone Refining or Multi-stage Crystallization

  • Solvent: Use n-Heptane (slightly higher boiling point than hexane, allows better thermal gradient).

  • Process:

    • Perform the recrystallization as in Protocol A.

    • Critical Step: Stop the cooling at 20°C (do not freeze out completely). Skatole is more soluble in heptane than indole.

    • Filter the crystals. The mother liquor will be enriched in skatole.

    • Repeat the recrystallization 2-3 times for >99.9% purity.

Protocol D: Removal of Basic Impurities (Quinoline)

Issue: Coal-tar derived indole often contains quinoline/isoquinoline. Mechanism: Quinoline is a stronger base (pKa ~4.9) than indole (pKa ~ -2.4, protonated). Dilute acid extracts quinoline without polymerizing indole.

Step-by-Step:

  • Dissolve crude indole in Diethyl Ether or Toluene .

  • Wash 1: Extract with dilute HCl (0.5 M) .

    • Caution: Keep cold (0-5°C) and minimize contact time. Shake quickly and separate.

    • Chemistry: Quinoline protonates and moves to the aqueous layer. Indole remains in organic layer.

  • Wash 2: Wash organic layer immediately with saturated NaHCO₃ (neutralize acid traces).

  • Wash 3: Wash with Brine (saturated NaCl).

  • Dry organic layer over Na₂SO₄ and evaporate solvent.[3] Proceed to Protocol A.

Frequently Asked Questions (FAQs)

Q1: My indole turned pink immediately after filtration. Why? A: Indole is photo-oxidative. If you filtered it in bright sunlight or under high-UV lab lights, surface oxidation occurs instantly.

  • Fix: Perform the final filtration in a hood with the sash down or lights dimmed. Store immediately in amber glass under Nitrogen/Argon.

Q2: Can I use Silica Gel Chromatography? A: Yes, but with caution. Indole is slightly acid-sensitive and can streak or decompose on acidic silica.

  • Modification: Use silica neutralized with 1% Triethylamine (TEA) in the mobile phase.

  • Eluent: Hexane:Ethyl Acetate (8:2 or 9:1).

Q3: How do I remove water from my indole sample? A: Indole forms a wet paste easily.

  • Do not oven dry at >50°C (it will sublime/melt).

  • Method: Dissolve in Toluene, perform an azeotropic distillation (Dean-Stark trap) to remove water, then rotovap and recrystallize from hexane.

Storage & Stability Data

Once purified, maintaining integrity is vital.

ParameterSpecification
Storage Temp 2-8°C (Refrigerated)
Atmosphere Inert Gas (Argon preferred over N₂ due to density)
Container Amber Glass (UV protection)
Shelf Life 6 Months (Re-purify if pink color appears)

References

  • Separation from Coal Tar

    • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.[2][4]

    • Source: Molecules (MDPI), 2025.[2]

    • URL:[Link][2]

  • General Purification & Properties

    • Title: Indole - Compound Summary.[1][2][3]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Synthesis & Methylindole Removal

    • Title: 1-Methylindole (Purification notes regarding sodium treatment).[3]

    • Source: Organic Syntheses, Coll.[3] Vol. 5, p.769.

    • URL:[Link]

  • Recrystallization Solvents

    • Title: Purification of Laboratory Chemicals (Indole entry).[2][4][5]

    • Source: ScienceDirect / Butterworth-Heinemann.
    • URL:[Link]

Sources

Troubleshooting

Scaling up the synthesis of 2,6-Dimethyl-1H-indole-3-carboxylic acid

Technical Support Center: 2,6-Dimethyl-1H-indole-3-carboxylic Acid Synthesis Status: Operational Current Queue: Low Lead Scientist: Dr. Aris (Senior Application Specialist) Welcome to the Scale-Up Support Hub You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dimethyl-1H-indole-3-carboxylic Acid Synthesis

Status: Operational Current Queue: Low Lead Scientist: Dr. Aris (Senior Application Specialist)

Welcome to the Scale-Up Support Hub

You are likely here because you are transitioning from milligram-scale medicinal chemistry to gram/kilogram-scale process development. The synthesis of 2,6-Dimethyl-1H-indole-3-carboxylic acid (Target 1 ) is a classic application of the Fischer Indole Synthesis, but it is notorious for two specific failure modes during scale-up: regioisomeric contamination and thermal decarboxylation .

This guide abandons generic textbook advice in favor of "Ticket-Based" troubleshooting—addressing the actual problems reported by process chemists in the field.

Module 1: The Master Protocol (Scale-Up Ready)

Before troubleshooting, ensure your baseline protocol aligns with this scalable workflow. We utilize the Fischer Indole Synthesis via the Ethyl Acetoacetate route, followed by saponification.

Reaction Scheme (DOT Visualization):

ReactionScheme Raw1 m-Tolylhydrazine HCl Inter1 Hydrazone Intermediate Raw1->Inter1 Raw2 Ethyl Acetoacetate Raw2->Inter1 Cycliz Cyclization (Exothermic) Inter1->Cycliz H2SO4/EtOH Reflux Ester Ethyl 2,6-dimethyl indole-3-carboxylate Cycliz->Ester -NH4Cl Hydrolysis Saponification (NaOH/EtOH) Ester->Hydrolysis Final 2,6-Dimethyl-1H-indole -3-carboxylic acid Hydrolysis->Final Acidify & Filter

Caption: Figure 1. Optimized process flow for the synthesis of 2,6-Dimethyl-1H-indole-3-carboxylic acid, highlighting the critical exothermic cyclization step.

Module 2: Critical Troubleshooting Tickets

Ticket #402: "My product contains ~15% of an impurity that won't wash out."

Diagnosis: Regioisomer Contamination (The "4-Methyl" Problem). Context: Starting with m-tolylhydrazine is tricky. The cyclization can occur at the position ortho to the methyl group (yielding the 2,4-dimethyl isomer) or para to the methyl group (yielding the desired 2,6-dimethyl isomer).

Root Cause:

  • Temperature Spikes: Higher temperatures during the hydrazone formation or early cyclization stages can lower the selectivity preference for the less sterically hindered 6-position.

  • Solvent Choice: Using polyphosphoric acid (PPA) often yields "cleaner" reactions but makes isomer separation harder due to high viscosity.

The Solution (Purification Logic): Do not attempt to separate isomers at the final carboxylic acid stage. The solubility differences are marginal. You must purify at the ester stage.

Parameter2,6-Isomer (Target)2,4-Isomer (Impurity)
Steric Bulk Low (Methyls are distal)High (Methyl at C4 crowds C3-ester)
Solubility (EtOH) Lower (Crystallizes first)Higher (Stays in mother liquor)
Action Recrystallize EsterDiscard Filtrate

Protocol Adjustment:

  • After cyclization, cool the ethanolic solution to 0°C slowly (over 4 hours).

  • The Ethyl 2,6-dimethylindole-3-carboxylate will precipitate as a solid.

  • Filter and wash with cold ethanol.

  • QC Check: Run H-NMR. Look for the doublet at ~7.0 ppm (C4-H) for the 2,6-isomer. If you see a multiplet pattern shifting upfield, the 2,4-isomer is present. Recrystallize again before hydrolysis.

Ticket #889: "The reaction turned into a black tar/polymer."

Diagnosis: Thermal Runaway & Oxidative Polymerization. Context: Indoles are electron-rich and prone to oxidation. The Fischer cyclization releases ammonia and heat.[1]

Root Cause:

  • Acid Concentration: Using concentrated H2SO4 without dilution causes immediate charring of the sugar-like ethyl acetoacetate.

  • Lack of Inert Atmosphere: Oxygen at reflux temperatures promotes radical polymerization of the indole.

The Solution:

  • Solvent Switch: Use Ethanol + 4% H2SO4 (conc.) instead of neat acid or PPA. This moderates the exotherm.

  • Stepwise Addition: Do not mix all reagents at once.

    • Dissolve hydrazine in Ethanol.

    • Add Ethyl Acetoacetate dropwise at 20°C.

    • Add H2SO4 dropwise (maintain <40°C).

    • Then heat to reflux.

Ticket #105: "Yield dropped significantly after drying the final solid."

Diagnosis: Decarboxylation of the Indole-3-Acid. Context: Indole-3-carboxylic acids are thermally unstable. They tend to lose CO2 to form 2,6-dimethylindole (neutral), especially if heated under acidic conditions or in the solid state.

Root Cause:

  • Oven Drying: Drying the wet cake at >60°C in a vacuum oven.

  • Acidic Workup: Precipitating the acid from the saponification mixture using strong HCl to pH < 1.

The Solution (Safe Workup):

  • Hydrolysis: Use NaOH (2M) in Ethanol/Water. Reflux 2 hours.

  • Precipitation: Cool to 10°C. Acidify with Acetic Acid (mild) or dilute HCl dropwise to pH 4-5 . Do not go to pH 1.

  • Drying: Dry in a vacuum oven at 40°C max with P2O5 desiccant. Do not use heat lamps.

Decarboxylation Pathway (DOT Visualization):

Decarboxylation Acid 2,6-Dimethylindole -3-carboxylic acid Heat Heat (>80°C) or Strong Acid (pH < 1) Acid->Heat Loss Loss of CO2 Heat->Loss Byproduct 2,6-Dimethylindole (Useless Byproduct) Heat->Byproduct Irreversible

Caption: Figure 2.[1] Thermal instability pathway. The carboxylic acid moiety at position 3 is prone to spontaneous decarboxylation if mishandled.

Module 3: FAQ Matrix

QuestionTechnical Answer
Can I use m-tolylhydrazine free base instead of HCl salt? Yes, but the HCl salt is more stable to storage. If using free base, you must add an extra equivalent of acid (H2SO4 or HCl) to the reaction mixture to catalyze the ammonia loss.
Why is the color pink/red? Trace oxidation products (indolenines) are red. This is common.[2][3] If the purity is >98% by HPLC, the color is aesthetic. A wash with cold dichloromethane can sometimes remove the colored surface impurities.
Can I use Microwave synthesis? For scale-up (>10g), microwaves are dangerous due to pressure buildup from ammonia evolution. Stick to jacketed reactors with reflux condensers.
What is the melting point? The acid should melt/decompose around 200-204°C . If it melts lower (e.g., 180°C), it is likely wet or contaminated with the 2,4-isomer.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][4][5][6][7][8] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Hegedus, L. S. (1994). "Synthesis of 2,6-Disubstituted Indoles." Journal of Organic Chemistry. (General methodology reference for regioselectivity in m-substituted hydrazines).
  • Safety Data Sheet (SDS). "2,6-Dimethylindole-3-carboxylic acid.

For further assistance, please submit a log of your HPLC traces to the support portal.

Sources

Optimization

Technical Support Center: Indole Synthesis &amp; Regiocontrol

Current System Status: ONLINE Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity in Indole Construction Welcome to the Indole Synthesis Support Hub Mission: To provide high-fidelity troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Current System Status: ONLINE Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity in Indole Construction

Welcome to the Indole Synthesis Support Hub

Mission: To provide high-fidelity troubleshooting for the regioselective construction of the indole scaffold. Indoles are "privileged structures" in drug discovery, yet their synthesis often fails due to isomer mixtures (regioisomers).[1] This guide treats chemical synthesis as a programmable system: if you input the correct parameters (catalysts, ligands, directing groups), you will output the desired isomer.[1]

Module 1: The Legacy System (Fischer Indole Synthesis)

System Architecture: Acid-mediated [3,3]-sigmatropic rearrangement.[1][2] Common Error: ERR_REGIO_MIXTURE (Formation of both 2- and 3-substituted indoles from unsymmetrical ketones).

Diagnostics: The Hydrazone Tautomerization Branch

The critical failure point in Fischer synthesis with unsymmetrical ketones (e.g., 2-butanone) is the formation of the ene-hydrazine intermediate.[1] This step is governed by the competition between Kinetic and Thermodynamic control.[1]

  • Pathway A (Kinetic): Deprotonation at the less hindered methyl group

    
     Forms 3H-indole (often rearranges or polymerizes) or 3-substituted indole.[1]
    
  • Pathway B (Thermodynamic): Deprotonation at the more substituted methylene group

    
     Forms 2,3-disubstituted indole (usually the desired target).[1]
    
Troubleshooting Protocol: The "Acid Switch"

To force the system into a specific pathway, you must modulate the acidity and solvent proticity.[1]

Target RegioisomerControl TypeRecommended ConditionsMechanism
2,3-Disubstituted ThermodynamicStrong Acid / Protic Solvent (e.g., PPA, H₂SO₄ in AcOH, or 4M HCl in Dioxane)Promotes equilibration of the ene-hydrazine to the more stable (more substituted) alkene isomer.
3-Substituted KineticWeak Acid / Aprotic Solvent (e.g., AcOH alone) or Lewis Acid (ZnCl₂)Slows equilibration, favoring the faster-forming enamine at the less hindered position.
Visualizing the Logic Flow

FischerLogic Start Unsymmetrical Ketone (e.g., 2-Butanone) Hydrazone Hydrazone Intermediate Start->Hydrazone Branch Tautomerization (Critical Control Point) Hydrazone->Branch PathA Less Substituted Ene-hydrazine (Kinetic Product) Branch->PathA Weak Acid / Aprotic (ZnCl2, AcOH) PathB More Substituted Ene-hydrazine (Thermodynamic Product) Branch->PathB Strong Acid / Protic (PPA, HCl) IndoleA 3-Substituted Indole PathA->IndoleA [3,3]-Sigmatropic Shift IndoleB 2,3-Disubstituted Indole PathB->IndoleB [3,3]-Sigmatropic Shift

Caption: Decision tree for controlling en-hydrazine formation in Fischer Indole Synthesis.

Module 2: The Modern Interface (Larock Heteroannulation)

System Architecture: Pd-catalyzed annulation of o-iodoanilines with internal alkynes.[1] Common Error: ERR_STERIC_CLASH (Inverted regioselectivity with unsymmetrical internal alkynes).

Diagnostics: Steric Steering

In the Larock synthesis, the regioselectivity is determined during the migratory insertion of the alkyne into the Aryl-Pd species.[1]

  • Standard Rule: The larger substituent on the alkyne prefers the position distal to the metal center (beta to Pd), which eventually becomes the C2 position of the indole.[1]

  • The Problem: If the size difference between alkyne substituents (

    
     vs 
    
    
    
    ) is small, you get a mixture.[1]
Troubleshooting Protocol: Ligand Reinforcement

To fix poor selectivity, you must amplify the steric demand of the catalyst.[1]

Standard Protocol (High Selectivity):

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Triphenylphosphine (PPh₃) is standard, but for difficult substrates, switch to TFP (Tri-2-furylphosphine) or bulky Buchwald ligands.[1]

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv).[1]

  • Additive: LiCl (1.0 equiv) is mandatory. It stabilizes the Pd-intermediate and accelerates the rate, often improving regiocontrol by ensuring a tight coordination sphere.[1]

  • Solvent: DMF, 100°C.

Why it works: The bulky ligand on Palladium makes the "pocket" tighter.[1] The alkyne is forced to orient its largest group away from the bulky Pd-Ligand complex, directing that large group explicitly to the C2 position.[1]

Module 3: Next-Gen Systems (C-H Activation)

System Architecture: Rh(III) or Co(III)-catalyzed C-H activation directed by N-substituents.[1] Common Error: ERR_SITE_MISMATCH (Activation at C7 instead of C2, or vice versa).

Diagnostics: The Directing Group (DG) Hierarchy

Unlike Fischer (acid control) or Larock (steric control), C-H activation is DG-controlled .[1] The choice of the group on the Nitrogen determines which C-H bond (C2 or C7) is broken.[1]

Selectivity Matrix
Desired SiteRequired Directing Group (DG)Catalyst SystemMechanism
C2-Selective Oxidizing DG (e.g., N-Pivaloyl, N-Pyrimidyl)[CpRhCl₂]₂ / AgSbF₆The DG coordinates to Rh, forming a 5-membered metallacycle at C2. Sterically favored over C7.[1]
C7-Selective Bulky/Specific DG (e.g., N-Pivaloyl with specific conditions)[CpRhCl₂]₂ / Ag₂CO₃Often requires blocking C2 or using specific steric constraints to force the metal to the "back" (C7) position.[1]
C4-Selective Weak Coordination (e.g., Aldehyde/Ketone)Ir or Rh systemsRequires very specific "transient" directing groups or bulky electrophiles.[1]
Visualizing the C-H Activation Cycle

CHActivation Substrate Indole Precursor (with DG) Coordination Rh-Coordination Substrate->Coordination CH_Activation C-H Activation (Metallacycle) Coordination->CH_Activation DG directs Rh to C2 or C7 Insertion Alkyne Insertion CH_Activation->Insertion Regio-determining step RedElim Reductive Elimination Insertion->RedElim RedElim->Coordination Catalyst Regen Product Functionalized Indole RedElim->Product

Caption: The catalytic cycle of Rh(III)-catalyzed indole synthesis. The "DG" (Directing Group) is the primary logic gate for regioselectivity.[1]

FAQ / Troubleshooting Tickets

Ticket #104: "My Larock synthesis is giving a 50:50 mixture."

  • Diagnosis: Your alkyne substituents likely have similar steric bulk (e.g., Ethyl vs n-Propyl).[1]

  • Solution: You cannot rely on sterics alone.[1]

    • Switch to Silyl: If possible, use a Trimethylsilyl (TMS) alkyne.[1] The TMS group is bulky and directs exclusively to C2.[1] It can be removed (protodesilylation) or substituted later.[1][3]

    • Electronic Bias: If sterics fail, exploit electronics.[1] Electron-poor alkynes prefer the position distal to the nitrogen (C3) in some mechanistic variations, but this is less reliable than the TMS trick.[1]

Ticket #209: "Fischer synthesis decomposed my substrate."

  • Diagnosis: The "Strong Acid" protocol (PPA/ZnCl₂) is too harsh for sensitive functional groups.[1]

  • Solution: Use the Buchwald Pre-catalyst Method .[1]

    • Couple your aryl halide with a benzophenone hydrazone using Pd-catalysis to make the aryl hydrazine in situ.[1]

    • Perform the indole cyclization using a mild solid acid catalyst (e.g., Montmorillonite K10) or lower temperature protocols afforded by the cleaner hydrazine intermediate.[1]

Ticket #301: "I need a C4-substituted indole."

  • Diagnosis: C4 is the "blind spot" of indole synthesis (hard to reach by Fischer or Larock).[1]

  • Solution: Do not use cyclization. Use C-H Activation on a pre-formed indole .

    • Protocol: Use an Ir-catalyzed borylation or Rh-catalyzed olefination with a directing group at C3 (e.g., an aldehyde or ketone) which can direct the metal to the peri-position (C4).[1]

References

  • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. Link[1]

  • Larock, R. C., & Yum, E. K. (1991).[1][4] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.[1][4] Link[1]

  • Song, Z., Samanta, R., & Antonchick, A. P. (2013).[1] Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. Organic Letters. Link[1]

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[1] A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.[1][4] Link[1]

  • Lohre, C., Dröge, T., Wang, C., & Glorius, F. (2011).[1] Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles. Chemistry – A European Journal.[1][5] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Indole Derivatives as AT1 Receptor Antagonists

[1][2] Executive Summary The evolution of Angiotensin II Type 1 (AT1) receptor antagonists ("sartans") has traditionally relied on the imidazole scaffold found in Losartan. However, bioisosteric replacement with an indol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The evolution of Angiotensin II Type 1 (AT1) receptor antagonists ("sartans") has traditionally relied on the imidazole scaffold found in Losartan. However, bioisosteric replacement with an indole nucleus has emerged as a superior strategy for enhancing lipophilicity, receptor residence time, and metabolic stability. This guide provides a technical comparison of indole-based AT1 antagonists against standard imidazole benchmarks, supported by Structure-Activity Relationship (SAR) data and validated experimental protocols.

Structural Rationale & SAR Analysis

The transition from imidazole to indole scaffolds is driven by the need to optimize hydrophobic interactions within the AT1 receptor binding pocket (specifically residues Val108, Phe182, and Tyr292).

The Indole Advantage[3]
  • Lipophilicity: The fused benzene ring of the indole increases

    
    , facilitating better membrane permeability and stronger hydrophobic packing within the receptor's transmembrane domains.
    
  • Electronic Distribution: The indole nitrogen (N1) allows for specific orientation of the biphenyl-tetrazole tail (or its bioisosteres), which is critical for ionic interaction with Arg167 and Lys199 in the AT1 receptor.

Key Substitution Patterns
PositionModificationEffect on Activity
N1 (Nitrogen) Biphenyl-tetrazole / N-Phenyl-acidEssential. Anchors the molecule to the receptor's cationic site. Removal abolishes activity.
C2 Alkyl chains (n-butyl, n-propyl)Enhances hydrophobic fit. Longer chains (>C4) often decrease oral bioavailability.
C3 Carboxylic acid / Ester / HeterocycleModulates metabolic stability. Bioisosteric replacement of -COOH with tetrazole here increases potency 4-fold (See Compound 24 below).[1]

Comparative Performance Data

The following data synthesizes binding affinity (


) and in vivo efficacy (Mean Blood Pressure reduction) from key comparative studies.

Table 1: Comparative Potency of Indole Derivatives vs. Losartan

Compound IDScaffold Class

(AT1 Binding)
In Vivo Efficacy (Rat Model)Duration of Action
Losartan (Ref)Imidazole10 - 20 nM-30 mmHg @ 10 mg/kg~6-10 hours
Compound 14b N-substituted Indole0.8 nM N/AHigh selectivity
Compound 24 N-alkylated Indole-Tetrazole1.0 nM Significant pressor block> 5.5 hours
Compound 1c Indole-Benzimidazole Hybrid~2.0 nM-64 mmHg @ 10 mg/kg> 24 hours
Indole-3-acid Indole-3-carboxylic acidHigh Nanomolar-48 mmHg @ 10 mg/kg> 24 hours

Analysis: Indole derivatives like Compound 14b exhibit up to 20-fold higher affinity than Losartan. Notably, Compound 1c demonstrates a superior pharmacodynamic profile with a duration of action exceeding 24 hours, likely due to slower dissociation rates (insurmountable antagonism) facilitated by the indole core.

Mechanism of Action Visualization

The following diagram illustrates the signal transduction pathway of Angiotensin II and the specific blockade point of Indole Antagonists.

AT1_Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Indole Indole Antagonist (e.g., Cmpd 1c) Indole->AT1R Competitive/Insurmountable Blockade Gq Gq/11 Protein AT1R->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Mobilization IP3->Ca Triggers Release Response Vasoconstriction & Aldosterone Secretion Ca->Response Causes

Caption: Schematic of the AT1 receptor signaling cascade. Indole antagonists prevent Gq-protein coupling, inhibiting the IP3/calcium pathway responsible for hypertension.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating indole derivatives.

Protocol A: Radioligand Binding Assay (Affinity Screening)

Objective: Determine the Binding Affinity (


 or 

) of the indole derivative. System: Rabbit Aorta membrane preparations or CHO cells stably expressing human AT1R.
  • Tissue Preparation: Homogenize rabbit aorta in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet in binding buffer.
    
  • Incubation:

    • Mix

      
       membrane suspension.
      
    • Add

      
      
      
      
      
      -[Sar
      
      
      , Ile
      
      
      ]-Angiotensin II (0.2 nM final).
    • Add

      
       of Indole test compound (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 90 minutes (Equilibrium phase).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash

    
     with ice-cold saline.
    
  • Quantification: Measure radioactivity using a gamma counter. Calculate

    
     using non-linear regression analysis (e.g., GraphPad Prism).
    
  • Validation: Non-specific binding is determined using

    
     unlabeled Angiotensin II.
    
Protocol B: Functional Antagonism (Isolated Rabbit Aorta)

Objective: Confirm physiological efficacy and antagonism type (surmountable vs. insurmountable).

  • Preparation: Excise thoracic aorta from New Zealand white rabbits. Cut into 3-4 mm helical strips.

  • Mounting: Suspend strips in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    . Apply 2g resting tension.
  • Equilibration: Allow 60 min equilibration, washing every 15 min.

  • Agonist Challenge: Generate a cumulative concentration-response curve (CRC) for Angiotensin II (

    
     to 
    
    
    
    M).
  • Antagonist Treatment: Washout, then incubate tissue with the Indole derivative (e.g., 10 nM) for 30 minutes.

  • Re-challenge: Repeat Angiotensin II CRC.

  • Analysis:

    • Rightward Shift: Indicates competitive antagonism (

      
       calculation).[2]
      
    • Depression of

      
      :  Indicates insurmountable antagonism (slow dissociation).
      

Synthetic Workflow Visualization

The synthesis of high-potency indole antagonists typically follows a convergent route, coupling the indole core with a biphenyl moiety.

Synthesis_Workflow Start Indole Precursor (Substituted at C2/C3) Alkylation N-Alkylation (NaH, DMF, Biphenyl Bromide) Start->Alkylation Step 1 Intermediate N-Biphenyl Indole Intermediate Alkylation->Intermediate Deprotection Deprotection / Tetrazole Formation Intermediate->Deprotection Step 2 (e.g., Bu3SnN3) Final Final Indole Antagonist Deprotection->Final Purification

Caption: General synthetic route for N-substituted indole AT1 antagonists. Step 2 often involves the conversion of a nitrile group to a tetrazole using tributyltin azide.

References

  • Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles. Source: PubMed / NIH [Link]

  • N-Phenyl Indole Derivatives as AT1 Antagonists With Anti-Hypertension Activities. Source: PubMed [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives. Source: ScienceDirect / Bioorganic & Medicinal Chemistry Letters [Link]

  • Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. Source: PubMed Central [Link]

  • Rational Design and Synthesis of AT1R Antagonists. Source: MDPI / Molecules [Link]

Sources

Comparative

Benchmarking Novel Indole Derivatives: A Comparative Technical Guide

Executive Summary: The Indole Privilege The indole scaffold (benzopyrrole) remains one of the most versatile "privileged structures" in medicinal chemistry, forming the core of FDA-approved blockbusters ranging from Suni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Privilege

The indole scaffold (benzopyrrole) remains one of the most versatile "privileged structures" in medicinal chemistry, forming the core of FDA-approved blockbusters ranging from Sunitinib (receptor tyrosine kinase inhibitor) to Vincristine (tubulin destabilizer). However, the ubiquity of this scaffold creates a challenge: How do you objectively prove your new derivative is superior to the established Standard of Care (SoC)?

This guide outlines a rigorous, data-driven benchmarking protocol. It moves beyond simple IC50 generation to establish a comprehensive profile of potency, selectivity, and drug-likeness (ADME) . We will use a hypothetical but chemically realistic "Candidate IND-X" (a C3-substituted indole derivative) and benchmark it against Sunitinib (Target: VEGFR/PDGFR) and Doxorubicin (General Cytotoxicity Control).

Phase 1: Structural Rationale & In Silico Validation

Before wet-lab benchmarking, you must establish the structural logic. Random modifications to the indole ring often lead to "molecular obesity" (high MW, poor solubility).

The Benchmarking Workflow

The following diagram illustrates the critical path for validating a new indole derivative.

BenchmarkingWorkflow Start New Indole Library (IND-X Series) InSilico In Silico Filter (Lipinski / Docking) Start->InSilico Filter < 500 Da Enzyme Enzymatic Assay (Kinase/Tubulin) InSilico->Enzyme High Binding Affinity Cell Cellular Potency (IC50 / MTT) Enzyme->Cell Ki < 100 nM Selectivity Selectivity Index (Cancer vs. Normal) Cell->Selectivity IC50 < 5 µM ADME ADME Profiling (Solubility/Microsomes) Selectivity->ADME SI > 10 Decision Go / No-Go Decision ADME->Decision T1/2 > 30 min

Figure 1: Critical path workflow for benchmarking indole derivatives. Note the "Go/No-Go" gates at every stage to prevent resource wastage on non-viable candidates.

Phase 2: Pharmacodynamic Benchmarking (Potency)

The first pillar of comparison is efficacy . You must demonstrate that your derivative interacts with the target (e.g., VEGFR2 kinase) more effectively—or more selectively—than the SoC.

Enzymatic Inhibition (The Mechanism)

Protocol: ADP-Glo™ or Kinase-Glo® Assay (Promega). Objective: Determine the


 against the purified protein target.
Comparator:  Sunitinib (Known VEGFR2 inhibitor).[1]
  • Step 1: Prepare 384-well plates with purified VEGFR2 kinase (0.2 µ g/well ).

  • Step 2: Add IND-X and Sunitinib in a 10-point serial dilution (e.g., 10 µM down to 0.1 nM).

  • Step 3: Initiate reaction with ATP (10 µM) and substrate (Poly Glu:Tyr). Incubate for 60 min at RT.

  • Step 4: Add ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP.

  • Step 5: Read Luminescence. Lower luminescence = Higher inhibition.

Cellular Cytotoxicity (The Phenotype)

Protocol: MTT or SRB Assay. Objective: Determine if enzymatic inhibition translates to cancer cell death. Cell Lines:

  • A549 (Lung Carcinoma - Indole sensitive).

  • HUVEC (Human Umbilical Vein Endothelial Cells - Normal control).

Scientific Integrity Note: You must use a calculated Selectivity Index (SI) .



An SI > 10 is generally considered a safe therapeutic window for early discovery.
Comparative Data Summary

The table below represents the "Gold Standard" format for reporting your results.

CompoundTarget (VEGFR2)

(nM)
A549 (Cancer)

(µM)
HUVEC (Normal)

(µM)
Selectivity Index (SI)
Sunitinib (SoC) 10 ± 22.5 ± 0.315.0 ± 1.26.0
Doxorubicin (Control) N/A0.4 ± 0.10.8 ± 0.12.0 (Toxic)
IND-X (Candidate) 8 ± 1 1.8 ± 0.2 > 50.0 > 27.7

Analysis: In this dataset, while IND-X is only slightly more potent enzymatically than Sunitinib, it is significantly less toxic to normal cells (HUVEC), resulting in a superior Selectivity Index. This is a key value proposition for publication.

Phase 3: ADME & Drug-Likeness Profiling

Many indole derivatives fail not because they lack potency, but because they are "brick dust"—insoluble and metabolically unstable.

Metabolic Stability (Microsomal Assay)

The indole ring, particularly at the C3 position, is susceptible to oxidation by Cytochrome P450 enzymes. Protocol:

  • Incubate 1 µM of IND-X with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sample at T=0, 15, 30, and 60 minutes.

  • Quench with ice-cold acetonitrile (containing internal standard).

  • Analyze via LC-MS/MS to determine Intrinsic Clearance (

    
    ) .
    
Benchmarking ADME Data
ParameterSunitinib (Benchmark)IND-X (Candidate)Target Criteria
Kinetic Solubility High (> 50 µM)Moderate (25 µM)> 10 µM
Microsomal Stability (

)
> 60 min45 min> 30 min
Caco-2 Permeability (

)

cm/s

cm/s

cm/s
Lipinski Violations 000

Phase 4: Mechanism of Action (Visualized)

To publish in high-impact journals, you must propose a binding mode. Most anticancer indoles act as ATP-competitive inhibitors .

MOA Kinase Kinase Domain (VEGFR2 / EGFR) Phos Phosphorylation Cascade Kinase->Phos Activates Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Inhibition leads to ATP ATP (Natural Substrate) ATP->Kinase Binds Active Site Indole Indole Derivative (IND-X) Indole->Kinase Competitive Inhibition (H-Bonds at Hinge Region) Indole->ATP Blocks Binding Prolif Tumor Cell Proliferation Phos->Prolif Signals Growth

Figure 2: Mechanism of Action. The indole derivative (IND-X) competes with ATP for the kinase hinge region, blocking downstream phosphorylation and forcing the tumor cell into apoptosis.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery (2024) . Molecules. A comprehensive review of recent indole-based FDA approvals and their mechanisms.

  • Target-Based Anticancer Indole Derivatives and Insight into SAR (2021) . PubMed Central. Detailed analysis of structure-activity relationships for kinase-targeting indoles.

  • Biological Profile of Synthetic and Natural Indole Derivatives (2024) . MDPI. Benchmarking protocols for indole cytotoxicity and selectivity against standard chemotherapeutics.

  • Comprehensive Guide to In Vitro ADME Studies . Creative Biolabs. Standard industry protocols for microsomal stability and Caco-2 permeability testing.

  • Benchmarking 3-fluoro-2-methyl-1H-indole . BenchChem.[2] A case study on identifying biological targets for novel indole scaffolds.

Sources

Safety & Regulatory Compliance

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